2,2-difluorohexanoic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-difluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXVNCYLUCOREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443933 | |
| Record name | 2,2-difluorohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175286-61-0 | |
| Record name | 2,2-difluorohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 2,2-difluorohexanoic acid?
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluorohexanoic acid is a fluorinated carboxylic acid of interest in medicinal chemistry and materials science. The introduction of gem-difluoro groups adjacent to a carbonyl moiety can significantly alter the compound's physical, chemical, and biological properties. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis, purification, and characterization.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀F₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 152.14 g/mol | --INVALID-LINK-- |
| CAS Number | 175286-61-0 | --INVALID-LINK-- |
| Appearance | Colorless liquid or low-melting solid | Predicted |
| Melting Point | < 25 °C | Predicted |
| Boiling Point | 180-190 °C (at 760 mmHg) | Predicted |
| pKa | ~2.3 | --INVALID-LINK-- |
| Solubility in Water | Moderately soluble | Predicted |
Chemical Properties
Reactivity
This compound exhibits reactivity typical of a carboxylic acid, with the C-F bonds being generally stable.
-
Acidity : The presence of two electron-withdrawing fluorine atoms on the α-carbon significantly increases the acidity of the carboxylic acid compared to its non-fluorinated analog, hexanoic acid (pKa ≈ 4.88). The predicted pKa of approximately 2.3 indicates that it is a moderately strong acid.
-
Reactions with Bases : It readily reacts with bases to form the corresponding carboxylate salts.
-
Esterification : this compound can be esterified under standard conditions (e.g., Fischer esterification with an alcohol in the presence of a strong acid catalyst).
-
Reduction : The carboxylic acid group can be reduced to the corresponding alcohol, 2,2-difluorohexan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Decarboxylation : While generally stable, α,α-difluorocarboxylic acids can undergo decarboxylation under certain conditions, particularly at elevated temperatures.
Stability
This compound is a stable compound under normal laboratory conditions. It should be stored in a cool, dry place away from strong bases and oxidizing agents. Thermal decomposition at high temperatures may lead to the release of hydrogen fluoride.
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of α,α-difluoro carboxylic acids is the Reformatsky reaction using ethyl bromodifluoroacetate, followed by hydrolysis.
Reaction Scheme:
Materials:
-
Valeraldehyde (pentanal)
-
Ethyl bromodifluoroacetate
-
Zinc dust (activated)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium hydroxide (NaOH)
Procedure:
-
Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust. Activate the zinc by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Reformatsky Reaction: To the activated zinc in the flask, add anhydrous THF. A mixture of valeraldehyde and ethyl bromodifluoroacetate in THF is added dropwise from the dropping funnel. The reaction is initiated by gentle heating.
-
Reaction Work-up: After the reaction is complete (monitored by TLC or GC-MS), the mixture is cooled and quenched by the slow addition of dilute HCl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.
-
Hydrolysis: The crude β-hydroxy ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature until the hydrolysis is complete.
-
Purification: The reaction mixture is acidified with concentrated HCl and extracted with diethyl ether. The combined organic extracts are dried over anhydrous MgSO₄, and the solvent is evaporated to yield crude this compound. Further purification can be achieved by vacuum distillation.
Purification Protocol
Vacuum Distillation:
Crude this compound can be purified by fractional distillation under reduced pressure. The exact boiling point at a given pressure will need to be determined empirically.
Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm).
-
Methylene Protons (-CH₂-): The spectrum will show multiplets for the three methylene groups of the butyl chain. The methylene group adjacent to the CF₂ group (at C3) will be a triplet of triplets due to coupling with both the fluorine atoms and the adjacent methylene group.
-
Methyl Protons (-CH₃): A triplet is expected in the upfield region (δ ~0.9 ppm).
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal is expected in the range of δ 165-175 ppm.
-
Difluorinated Carbon (-CF₂-): A triplet is expected in the range of δ 110-120 ppm due to one-bond C-F coupling.
-
Alkyl Carbons (-CH₂-, -CH₃): Signals for the butyl chain carbons will appear in the upfield region.
-
-
¹⁹F NMR:
-
A single signal is expected for the two equivalent fluorine atoms. The chemical shift will be in the typical range for gem-difluoro compounds and will likely show coupling to the protons on the adjacent methylene group, resulting in a triplet.
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ characteristic of the carboxylic acid O-H bond.[1][2][3]
-
C=O Stretch: A strong, sharp absorption band is expected between 1760 and 1690 cm⁻¹.[1][2][3] The presence of the electron-withdrawing fluorine atoms may shift this to a slightly higher wavenumber compared to non-fluorinated carboxylic acids.
-
C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ corresponding to the C-F stretching vibrations.
Mass Spectrometry (MS):
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) at m/z = 152 may be observed. Common fragmentation patterns would include the loss of the carboxylic acid group and fragmentation of the alkyl chain.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: A logical workflow for the synthesis of this compound.
Conclusion
This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with methodologies for its synthesis and characterization. While some experimental data remains to be reported in the literature, the information provided herein, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
An In-depth Technical Guide to the Synthesis of α,α-Difluoroalkanoic Acids
For Researchers, Scientists, and Drug Development Professionals
The introduction of a gem-difluoromethylene group (CF₂) adjacent to a carboxylic acid moiety offers a powerful strategy in medicinal chemistry and materials science. This structural motif can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and acidity (pKa), making α,α-difluoroalkanoic acids valuable building blocks for novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the core synthetic pathways to access these important compounds, complete with experimental protocols, comparative data, and mechanistic diagrams.
Core Synthetic Strategies
Several distinct strategies have been developed for the synthesis of α,α-difluoroalkanoic acids, each with its own advantages and limitations. The primary approaches can be categorized based on their starting materials and the method of difluorination.
Fluorinative Desulfurization of Dithiane Derivatives
A robust method for introducing the difluoromethylene group involves the fluorinative desulfurization of 2-carboxy-1,3-dithiane derivatives. This pathway begins with the formation of a 2-alkyl-2-ethoxycarbonyl-1,3-dithiane, which is then subjected to oxidative fluorination, followed by hydrolysis of the resulting ethyl α,α-difluoroalkanoate.
Experimental Protocol: Synthesis of 2-Alkyl-2-ethoxycarbonyl-1,3-dithianes
-
To a solution of 1,3-dithiane (1.0 eq) in dry THF at 0°C under an inert atmosphere, add a solution of sodium hexamethyldisilazide (1.0 M in THF, 1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the resulting solution to 0°C and add n-butyllithium (2.5 M in hexanes, 1.1 eq).
-
After warming to room temperature and stirring for 30 minutes, add the desired alkyl bromide (1.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the mixture to 0°C and add ethyl chloroformate (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous phase with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkyl-2-ethoxycarbonyl-1,3-dithiane.[1]
Experimental Protocol: Fluorination with BrF₃ and Hydrolysis
-
Caution: Bromine trifluoride (BrF₃) is a highly reactive and corrosive reagent. This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a solution of the 2-alkyl-2-ethoxycarbonyl-1,3-dithiane (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂) at 0°C, add a solution of BrF₃ (3.0 eq) dropwise.
-
The reaction is typically rapid, often completing within 1-2 minutes.[2][3] Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl α,α-difluoroalkanoate.
-
For hydrolysis, dissolve the crude ester in a mixture of ethanol and 5% aqueous sodium hydroxide.
-
Heat the mixture at reflux for 2-4 hours.
-
After cooling, acidify the solution with concentrated HCl to pH ~2.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate to yield the α,α-difluoroalkanoic acid.[2]
Electrophilic Difluorination of β-Keto Esters
β-Keto esters serve as excellent precursors for α,α-difluoroalkanoic acids. The acidic α-proton can be sequentially replaced by fluorine atoms using an electrophilic fluorinating agent like Selectfluor®. The resulting α,α-difluoro-β-keto ester can then be cleaved to yield the desired acid.
Experimental Protocol: Difluorination of β-Keto Esters with Selectfluor®
-
In a reaction vessel, dissolve the β-keto ester (1.0 eq) in acetonitrile or an aqueous medium.
-
Add Selectfluor® (2.2 - 3.0 eq). For difluorination, the presence of a base such as tetrabutylammonium hydroxide (TBAH) can facilitate the second fluorination step.
-
The reaction can be performed at room temperature or accelerated using microwave irradiation (e.g., 10 minutes).
-
Monitor the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude α,α-difluoro-β-keto ester can be purified by column chromatography or used directly in the next step.
-
Cleavage of the keto group can be achieved under various conditions (e.g., basic hydrolysis followed by decarboxylation) to afford the final α,α-difluoroalkanoic acid.
Reformatsky Reaction of Ethyl Bromodifluoroacetate
The Reformatsky reaction provides a route to β-hydroxy-α,α-difluoroesters, which can be further processed to the corresponding acids. This reaction involves the formation of an organozinc reagent from ethyl bromodifluoroacetate, which then adds to a carbonyl compound. Asymmetric variants of this reaction are particularly powerful for producing chiral building blocks.
Experimental Protocol: General Reformatsky Reaction
-
Activate zinc dust (5.0 eq) by stirring with a catalytic amount of iodine in toluene under reflux for 5 minutes. Cool to room temperature.
-
To the activated zinc suspension, add ethyl bromodifluoroacetate (2.0 eq).
-
Add a solution of the aldehyde or ketone (1.0 eq) in toluene.
-
Heat the resulting mixture at 90°C for 30-60 minutes, monitoring by TLC.
-
Cool the reaction to 0°C and quench with water or a saturated aqueous solution of NH₄Cl.
-
Filter the suspension and extract the filtrate with an etheral solvent (e.g., MTBE or diethyl ether).
-
Wash the combined organic phases with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude β-hydroxy-α,α-difluoroester by silica gel chromatography.[4]
-
The resulting β-hydroxy ester can be hydrolyzed to the corresponding acid using standard basic hydrolysis conditions as described previously.
Asymmetric Variation: For asymmetric synthesis, N-tert-butylsulfinimines can be used as the electrophile. The addition of the Reformatsky reagent derived from ethyl bromodifluoroacetate proceeds with high diastereoselectivity (80:20 to 95:5 dr). The diastereomers can be separated chromatographically, and subsequent cleavage of the sulfinyl group and hydrolysis of the ester yields enantiomerically pure α,α-difluoro-β-amino acids, which are valuable precursors.[5]
Silver-Catalyzed Decarboxylative Fluorination
A modern approach involves the silver-catalyzed decarboxylative fluorination of malonic acid derivatives or aliphatic carboxylic acids. This method offers a direct route to the fluorinated products under relatively mild conditions.
Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination
-
To a solution of the aliphatic carboxylic acid (1.0 eq) in an aqueous solvent system (e.g., acetone/water or acetonitrile/water), add AgNO₃ (0.1-0.2 eq).
-
Add an electrophilic fluorine source, typically Selectfluor® (2.0-3.0 eq).
-
Stir the reaction at room temperature to 60°C for several hours until the starting material is consumed.
-
Upon completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Note: This method typically produces alkyl fluorides. To adapt this for α,α-difluoroalkanoic acids, one would start with a malonic acid derivative, where decarboxylation and difluorination occur at the same carbon center.
Quantitative Data Summary
The choice of synthetic route often depends on the desired substrate scope, tolerance of functional groups, and achievable yields. The following table summarizes typical yields for the described methods.
| Synthesis Pathway | Starting Material | Key Reagents | Typical Yield (%) | Notes |
| Dithiane Route | 2-Alkyl-2-ethoxycarbonyl-1,3-dithiane | BrF₃, NaOH | 65-75 (fluorination step) | Mild conditions, rapid reaction.[2][3] |
| β-Keto Ester Route | β-Keto Ester | Selectfluor®, Base | Good to Excellent | Can be performed in aqueous media; microwave accelerates the reaction. |
| Reformatsky Reaction | Aldehyde/Ketone | Ethyl bromodifluoroacetate, Zn | 80-95 | Broad substrate scope.[5] |
| Ag-Catalyzed Route | Carboxylic Acid | AgNO₃, Selectfluor® | 50-80 | Mild conditions, good functional group tolerance.[6][7] |
Conclusion
The synthesis of α,α-difluoroalkanoic acids can be achieved through several effective pathways. The dithiane route offers a versatile, albeit multi-step, approach with good yields. The electrophilic fluorination of β-keto esters is a direct and efficient method, particularly when accelerated by microwave irradiation. The Reformatsky reaction is a classic and reliable method for constructing the carbon skeleton and installing the difluoroacetate moiety simultaneously, with excellent asymmetric variations available. Finally, the more recent silver-catalyzed decarboxylative fluorination presents a promising, milder alternative with good functional group compatibility. The selection of the optimal synthetic strategy will depend on the specific target molecule, available starting materials, and the scale of the synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 6. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
A Technical Guide to 2,2-Difluorohexanoic Acid for Researchers and Drug Development Professionals
Introduction
2,2-Difluorohexanoic acid is a fluorinated carboxylic acid of increasing interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro group at the α-position of the carboxylic acid significantly alters its physicochemical properties compared to its non-fluorinated counterpart, hexanoic acid. These modifications, including increased acidity and altered lipophilicity, make it a valuable building block in the design of novel pharmaceuticals and functional materials. The electronic properties and relatively small size of fluorine make it a versatile bioisostere, and its incorporation can influence potency, metabolism, and membrane permeability of drug candidates. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on information relevant to researchers and professionals in drug development.
Molecular Structure and Identification
This compound is a six-carbon carboxylic acid with two fluorine atoms attached to the carbon atom adjacent to the carboxyl group.
| Identifier | Value | Source |
| CAS Number | 175286-61-0 | |
| Molecular Formula | C₆H₁₀F₂O₂ | |
| IUPAC Name | This compound | |
| SMILES | CCCCC(C(=O)O)(F)F | |
| InChI | InChI=1S/C6H10F2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) |
Physicochemical Properties
Detailed experimental data for this compound is not widely available in the public domain. The following table includes computed data from reputable chemical databases, which can serve as a useful estimation for experimental design. For comparison, experimental data for a related short-chain acid, difluoroacetic acid, is also provided where available.
| Property | This compound (Computed) | Difluoroacetic Acid (Experimental) | Source |
| Molecular Weight | 152.14 g/mol | 96.03 g/mol | |
| XLogP3 | 2.3 | 0.6 | |
| Topological Polar Surface Area | 37.3 Ų | 37.3 Ų | |
| pKa | Not available | 1.35 | |
| Boiling Point | Not available | 132-134 °C | |
| Melting Point | Not available | < 25 °C |
Note: The pKa of α,α-difluoro carboxylic acids is expected to be significantly lower (i.e., more acidic) than their non-fluorinated analogs due to the strong electron-withdrawing effect of the fluorine atoms.
Synthesis
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol (General Procedure)
The following is a generalized protocol based on the synthesis of similar α,α-difluoro carboxylic acids and should be adapted and optimized for the specific synthesis of this compound.
Step 1 & 2: Synthesis of 2-Pentyl-1,3-dithiane-2-carboxylic acid
-
To a solution of 2-pentyl-1,3-dithiane in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise.
-
The reaction mixture is stirred at low temperature for a specified time to ensure complete deprotonation.
-
The resulting anion is then quenched by pouring the solution over crushed dry ice (solid CO₂).
-
The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure.
-
An acidic workup is performed to yield the crude 2-pentyl-1,3-dithiane-2-carboxylic acid, which can be purified by chromatography.
Step 3 & 4: Oxidative Fluorination and Hydrolysis
-
The 2-pentyl-1,3-dithiane-2-carboxylic acid derivative is dissolved in a suitable solvent and treated with a fluorinating agent such as bromine trifluoride (BrF₃) at a low temperature. This reaction can be highly exothermic and requires careful control of the reaction conditions.
-
The reaction yields the ethyl 2,2-difluorohexanoate intermediate.
-
The ester is then hydrolyzed using either acidic or basic conditions to afford the final product, this compound.
-
Purification of the final product can be achieved by distillation or chromatography.
Spectroscopic Data (Predicted and Analog-Based)
No experimentally obtained spectra for this compound are currently available in public databases. However, based on the structure and data from similar compounds, the following spectral characteristics can be anticipated.
¹H NMR:
-
The spectrum will show signals corresponding to the butyl chain (C3 to C6).
-
The protons on C3 will likely appear as a triplet of triplets due to coupling with the fluorine atoms on C2 and the protons on C4.
-
The signals for the protons on C4 and C5 will be multiplets.
-
The terminal methyl group (C6) will appear as a triplet.
-
A broad singlet for the carboxylic acid proton will also be present, which can be exchanged with D₂O.
¹³C NMR:
-
The spectrum will show six distinct carbon signals.
-
The carbonyl carbon (C1) will appear as a triplet due to coupling with the two fluorine atoms.
-
The C2 carbon will also appear as a triplet with a large C-F coupling constant.
-
The remaining four carbons of the butyl chain will show characteristic shifts.
¹⁹F NMR:
-
A single signal, likely a triplet due to coupling with the C3 protons, is expected.
-
The chemical shift would be in the typical range for a CF₂ group adjacent to a carbonyl. For example, the ¹⁹F NMR signal for ethyl 2,2-difluoro-6-phenylhexanoate appears at -105.83 ppm (triplet, J=16.8 Hz).
Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, its structural motif is of significant interest in drug design. The introduction of a gem-difluoro group can have several beneficial effects:
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, making the α-position less susceptible to metabolic oxidation.
-
Acidity Modulation: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, membrane permeability, and binding to biological targets.
-
Conformational Control: The presence of fluorine atoms can influence the local conformation of the molecule, which can be crucial for optimal binding to a target protein.
-
Bioisosterism: The CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl or an ether linkage, offering a way to fine-tune the properties of a lead compound.
The following diagram illustrates the logical relationship of how the properties of the difluoro group can impact drug development.
Caption: Impact of the gem-difluoro group on drug properties.
Safety Information
Based on GHS classifications from supplier data, this compound is considered to be a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound represents a valuable, albeit underexplored, building block for chemical synthesis, particularly in the realm of drug discovery. Its unique physicochemical properties, imparted by the α,α-difluoro substitution, offer researchers and drug development professionals a tool for modulating the characteristics of bioactive molecules. While a comprehensive experimental dataset for this specific compound is yet to be established, this guide provides a solid foundation of its known attributes and a framework for its synthesis and potential applications based on data from closely related analogs. Further research into the experimental properties and biological activities of this compound is warranted to fully unlock its potential.
Spectroscopic Profile of 2,2-difluorohexanoic Acid: A Technical Overview
Introduction
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,2-difluorohexanoic acid, a fluorinated carboxylic acid of interest to researchers and professionals in the fields of chemical synthesis and drug development. Due to a lack of publicly available experimental spectra for this specific compound, this document presents predicted and estimated data based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for the identification and characterization of this compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Solubility and Stability of 2,2-Difluorohexanoic Acid in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2,2-difluorohexanoic acid in common laboratory solvents. Due to the limited availability of specific experimental data for this compound, this guide focuses on providing robust experimental protocols for determining these properties, alongside qualitative predictions based on the behavior of structurally similar molecules.
Introduction
This compound is a fluorinated carboxylic acid of interest in various research and development areas, including pharmaceuticals and materials science. Understanding its solubility and stability in common laboratory solvents is crucial for its effective handling, formulation, and application. This guide outlines the expected solubility and stability characteristics and provides detailed methodologies for their experimental determination.
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Moderate to High | The carboxylic acid group can form hydrogen bonds with water. The fluorine atoms increase hydrophobicity, but the relatively short carbon chain may allow for some water solubility. |
| Methanol | Polar Protic | High | Expected to be highly soluble due to hydrogen bonding between the carboxylic acid and the hydroxyl group of methanol. |
| Ethanol | Polar Protic | High | Similar to methanol, expected to be highly soluble. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong hydrogen bond acceptor and should readily dissolve the carboxylic acid. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving carboxylic acids. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is less polar than DMSO and DMF, but should still offer moderate solubility. |
| Ethyl Acetate | Moderately Polar | Moderate to Low | The ester group can interact with the carboxylic acid, but the overall polarity is lower than alcohols and aprotic polar solvents. |
| Dichloromethane (DCM) | Nonpolar | Low | As a nonpolar solvent, DCM is not expected to be a good solvent for a polar carboxylic acid. |
Stability Profile and Considerations
The stability of fluorinated compounds can be influenced by the solvent, temperature, and presence of other reagents. A study on the stability of various per- and polyfluoroalkyl substances (PFAS) in common laboratory solvents provides valuable insights that can be extrapolated to this compound[1][2].
Key Stability Considerations:
-
Polar Aprotic Solvents: Some per- and polyfluoroalkyl ether acids (PFEAs) have shown degradation in polar aprotic solvents such as acetonitrile, acetone, and DMSO[1][2]. This degradation can involve decarboxylation. Therefore, it is recommended to use freshly prepared solutions of this compound in these solvents and to store them at low temperatures for short periods.
-
Aqueous Solutions: In deionized water, many PFAS have been found to be stable for extended periods[1][2]. The stability of this compound in aqueous solutions is expected to be good, particularly under neutral pH conditions.
-
Protic Solvents: Solvents like methanol and isopropanol have been shown to be suitable for storing PFAS solutions with good stability[1][2].
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Materials:
-
This compound
-
Selected laboratory solvents (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vial to stand undisturbed at the same temperature to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.22 µm syringe filter) to remove any remaining solid particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculate the solubility in units such as g/L or mol/L.
Stability Assessment
The stability of this compound in different solvents can be assessed by monitoring its concentration over time under specific storage conditions.
Materials:
-
Stock solution of this compound in the solvent of interest
-
Vials with screw caps
-
Storage chambers at controlled temperatures (e.g., refrigerator, incubator)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Aliquot the solution into multiple vials.
-
Store the vials under different temperature conditions (e.g., 4°C, room temperature, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.
-
Analyze the concentration of this compound in the sample using a validated analytical method.
-
Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
-
If degradation is observed, further analysis by techniques such as LC-MS/MS can be performed to identify potential degradation products.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for assessing the solubility and stability of this compound.
Caption: Experimental workflow for determining the solubility and stability of this compound.
Conclusion
While specific quantitative data for the solubility and stability of this compound in common laboratory solvents is currently limited, this guide provides a framework for researchers to experimentally determine these critical parameters. Based on the properties of similar fluorinated carboxylic acids, it is predicted to have good solubility in polar solvents and may exhibit some instability in polar aprotic solvents over time. The provided experimental protocols offer a starting point for generating reliable data to support the use of this compound in various scientific applications. It is strongly recommended that researchers perform their own solubility and stability assessments under their specific experimental conditions.
References
The Ascendant Role of Gem-Difluoro Carboxylic Acids in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. Among the diverse array of fluorinated motifs, the gem-difunctional scaffold, particularly gem-difluoro carboxylic acids, has garnered significant attention. The replacement of a methylene group with a difluoromethylene unit imparts profound changes to the physicochemical and biological properties of a molecule, including acidity, lipophilicity, metabolic stability, and conformational preference. This technical guide provides an in-depth exploration of the synthesis, properties, and burgeoning research applications of gem-difluoro carboxylic acids, offering a vital resource for scientists seeking to leverage this unique structural motif.
Physicochemical Properties: The Impact of Gem-Difluorination
The introduction of a gem-difluoro group adjacent to a carboxylic acid moiety significantly alters its electronic and steric environment. This modification provides a powerful tool for fine-tuning molecular properties in drug discovery and materials science.
The primary influence of the CF2 group is its strong electron-withdrawing inductive effect, which has a pronounced impact on the acidity of the carboxylic acid.[1][2] This increased acidity can be crucial for modulating the pharmacokinetic profile of a drug candidate. Furthermore, the impact of gem-difluorination on lipophilicity (LogP) and aqueous solubility is more complex, often depending on the overall molecular structure, including ring size and the presence of other functional groups.[2] Studies on functionalized gem-difluorinated cycloalkanes have shown that while the effect on acidity is predictable, lipophilicity and solubility trends are less straightforward.[2] In terms of metabolic stability, gem-difluorination can either have no effect or lead to a slight improvement.[2]
| Compound Class | Position of CF2 | Change in pKa (ΔpKa) vs. non-fluorinated analog | Reference |
| Cycloalkane Carboxylic Acids | α to COOH | Lower (more acidic) | [2] |
| Acyclic Carboxylic Acids | α to COOH | Lower (more acidic) | [2] |
Table 1: Effect of α-Gem-Difluorination on the pKa of Carboxylic Acids.
| Compound Class | Position of CF2 | Observation on Lipophilicity (LogP) | Reference |
| Functionalized Cycloalkanes | Various | Complex trends; can increase or decrease | [2] |
| Saturated Oxygen Heterocycles | Various | Complex; significant mutual influence of polar moieties | [3] |
Table 2: Influence of Gem-Difluorination on Lipophilicity.
Synthesis of Gem-Difluoro Carboxylic Acids
The preparation of gem-difluoro carboxylic acids can be approached through several synthetic strategies. A common method involves the hydrofunctionalization of gem-difluoroalkenes.
A straightforward protocol for the synthesis of carboxylic esters containing a gem-difluoromethylene unit involves the addition of carboxylic acids to gem-difluoroalkenes.[4] This reaction can proceed under thermal conditions without the need for catalysts or additives, offering a direct route to precursors of gem-difluoro carboxylic acids.[4] The subsequent hydrolysis of the resulting ester furnishes the desired carboxylic acid.
Caption: General workflow for the synthesis of gem-difluoro carboxylic acids from gem-difluoroalkenes.
Experimental Protocol: Synthesis of a gem-Difluoromethylenated Ester
The following protocol is adapted from a reported procedure for the addition of carboxylic acids to gem-difluoroalkenes.[4]
Materials:
-
gem-Difluoroalkene (1.0 equiv)
-
Carboxylic acid (3.0 - 10.0 equiv)
-
Solvent (e.g., the carboxylic acid itself if liquid, or a high-boiling inert solvent)
-
Reaction vessel (e.g., sealed tube)
Procedure:
-
To a reaction vessel, add the gem-difluoroalkene and the carboxylic acid.
-
If a solvent is used, add it to the reaction vessel.
-
Seal the vessel and heat the mixture to 75-150 °C for 24-48 hours.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., 19F NMR).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica gel to afford the gem-difluoromethylenated ester.
-
The ester can then be hydrolyzed to the corresponding carboxylic acid using standard procedures (e.g., treatment with aqueous base followed by acidification).
Applications in Medicinal Chemistry
The unique properties of the gem-difluoromethylene group make it an attractive bioisostere for various functional groups, including carbonyls, ethers, and amides.[4] This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.
As Bioisosteres of Carbonyl Groups
The CF2 group can mimic the steric and electronic properties of a carbonyl group. This has been explored in the design of enzyme inhibitors, where the non-hydrolyzable nature of the CF2 group can lead to more stable compounds with prolonged biological activity. For instance, gem-difluoroalkene β-lactams have been synthesized and evaluated for their antibacterial activity, serving as bioisosteres of azetidine-2,4-diones.
Modulation of Metabolic Stability
Fluorine substitution is a well-established strategy to block metabolically labile C-H bonds, thereby preventing oxidative metabolism by cytochrome P450 (CYP) enzymes. While the effect of gem-difluorination on metabolic stability can be context-dependent, it has been shown in some cases to slightly improve metabolic stability.[2] However, in a study on a macrocyclic system, a gem-difluorinated analog was found to be less metabolically stable due to conformational effects that favored a more readily metabolized amide conformation.
| Compound | In Vitro System | Half-life (t1/2, min) | Reference |
| Gemcitabine | Human Plasma | 42 - 94 | [5] |
| 5'-l-valylgemcitabine (prodrug) | Mouse Plasma | < 1 | [5] |
Table 3: Metabolic Half-life of Gemcitabine, a Drug Containing a gem-Difluoro Moiety. (Note: Gemcitabine is a nucleoside analog, not a carboxylic acid, but provides relevant data on the metabolic stability of a gem-difluoro compound).
Potential Modulation of Signaling Pathways
While direct experimental evidence for the modulation of specific signaling pathways by gem-difluoro carboxylic acids is limited in the current literature, their structural similarity to endogenous fatty acids and other signaling molecules suggests potential interactions. Perfluorinated carboxylic acids (PFCAs), which are structurally related, have been shown to affect several signaling pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.[6][7]
The PPARs are a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation.[7] Fatty acids are the natural ligands for PPARs. It is hypothesized that gem-difluoro fatty acid analogs could act as modulators of PPAR signaling, potentially offering therapeutic benefits in metabolic diseases.
Caption: Hypothesized modulation of the PPAR signaling pathway by a gem-difluoro carboxylic acid analog.
Disclaimer: The modulation of the PPAR signaling pathway by gem-difluoro carboxylic acids is a hypothesis based on the activity of structurally related perfluorinated carboxylic acids. Direct experimental evidence for this interaction is currently lacking in the scientific literature.
Applications in Materials Science
The introduction of gem-difluoro groups into polymer backbones can impart desirable properties such as increased thermal stability, chemical resistance, and altered solubility. gem-Difluoro dicarboxylic acids are valuable monomers for the synthesis of high-performance polymers like polyamides and polyesters.
The synthesis of polyamides typically involves the condensation reaction of a dicarboxylic acid with a diamine.[8] The use of a gem-difluoro dicarboxylic acid, such as 2,2-difluoroadipic acid, can lead to polyamides with modified properties.
Caption: Synthesis of polyamides from gem-difluoro dicarboxylic acids.
Experimental Protocol: General Procedure for Polyamide Synthesis
The following is a general procedure for the synthesis of polyamides from a dicarboxylic acid and a diamine.
Materials:
-
gem-Difluoro dicarboxylic acid (1.0 equiv)
-
Diamine (1.0 equiv)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc))
-
Condensing agent (e.g., triphenyl phosphite and pyridine, or direct thermal polycondensation)
Procedure (Solution Polycondensation):
-
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the gem-difluoro dicarboxylic acid and the diamine in the solvent.
-
Add the condensing agent (e.g., triphenyl phosphite and pyridine).
-
Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) and stir for several hours.
-
After the reaction is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.
Applications in Agrochemicals
Fluorinated compounds play a significant role in the agrochemical industry, with many commercial herbicides, insecticides, and fungicides containing fluorine atoms. gem-Difluoro carboxylic acids and their derivatives have been investigated for their herbicidal properties. The presence of the difluoromethyl group can enhance the biological activity and modify the spectrum of weeds controlled.
The development of new herbicides often involves quantitative structure-activity relationship (QSAR) studies to correlate the chemical structure of compounds with their herbicidal activity.[9][10] Such studies can guide the design of more potent and selective herbicides based on the gem-difluoro carboxylic acid scaffold.
Experimental Protocol: Evaluation of Herbicidal Activity (General)
Materials:
-
Test compounds (gem-difluoro carboxylic acid derivatives)
-
Seeds of target weed species and crop species
-
Potting soil
-
Greenhouse facilities
Procedure:
-
Pre-emergence assay: Sow seeds of the target species in pots filled with soil. Apply the test compounds at various concentrations to the soil surface. Water the pots and place them in a greenhouse under controlled conditions.
-
Post-emergence assay: Grow the target species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage). Apply the test compounds as a foliar spray at various concentrations.
-
After a set period (e.g., 14-21 days), visually assess the herbicidal effects, such as growth inhibition, chlorosis, and necrosis, and compare them to untreated control plants.
-
Determine the concentration of the test compound that causes 50% inhibition of growth (IC50 or GR50) for each species.
Conclusion
gem-Difluoro carboxylic acids represent a versatile and powerful class of building blocks for modern chemical research. Their unique physicochemical properties, stemming from the strong electron-withdrawing nature and steric bulk of the gem-difluoromethylene group, provide a valuable tool for modulating the characteristics of small molecules and polymers. While their application in medicinal chemistry as bioisosteres is well-recognized, their potential in materials science and agrochemicals is an area of growing interest. Further exploration of their biological activities, including their potential interactions with key signaling pathways, will undoubtedly open new avenues for the development of innovative therapeutics, advanced materials, and effective crop protection agents. The synthetic methodologies and experimental protocols outlined in this guide provide a solid foundation for researchers to embark on the exploration of this exciting and promising area of fluorine chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and diet effects on Ppar-α and Ppar-γ signaling pathways in the Berlin Fat Mouse Inbred line with genetic predisposition for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
The α-Difluorocarboxyl Functional Group: An In-depth Technical Guide to its Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties. Among the various fluorinated motifs, the α-difluorocarboxyl functional group stands out for its unique electronic characteristics and versatile reactivity. This guide provides a comprehensive overview of the core principles governing the reactivity of this functional group, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Concepts: Electronic Effects and Acidity
The primary influence of the two fluorine atoms at the α-position is their strong electron-withdrawing inductive effect. This has a profound impact on the adjacent carboxyl group, significantly increasing its acidity compared to its non-fluorinated counterparts. This heightened acidity is a key determinant of the functional group's behavior in both chemical reactions and biological systems.
Data Presentation: Acidity of α-Difluoroalkanoic Acids
The increased acidity of α,α-difluoro carboxylic acids is evident when comparing their pKa values to analogous non-fluorinated and monofluorinated acids.
| Carboxylic Acid | Structure | pKa |
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | FCH₂COOH | 2.59 |
| Difluoroacetic Acid | F₂CHCOOH | 1.33 [1] |
| Propanoic Acid | CH₃CH₂COOH | 4.87 |
| 2,2-Difluoropropanoic Acid | CH₃CF₂COOH | ~1.5-2.0 (estimated) |
| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82 |
Note: The pKa for 2,2-difluoropropanoic acid is an estimate based on the trend observed with acetic acid and its fluorinated derivatives, as a precise experimental value was not found in the literature reviewed.
Reactivity Profile: A Versatile Synthetic Hub
The electronic nature of the α-difluorocarboxyl group dictates its reactivity, making it a valuable precursor for a variety of chemical transformations. Key reactions include decarboxylation to generate difluoromethyl radicals or anions, and the formation of difluoroenolates for carbon-carbon bond formation.
Logical Relationship Diagram: Reactivity of the α-Difluorocarboxyl Group
Caption: Logical relationships of the α-difluorocarboxyl group's reactivity.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reactions in a research setting. Below are protocols for two key transformations involving the α-difluorocarboxyl moiety and its precursors.
Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids
This protocol describes the conversion of a carboxylic acid to its corresponding alkyl fluoride, a reaction where an α,α-difluoro carboxylic acid could be a substrate.
Materials:
-
Aliphatic carboxylic acid
-
Silver nitrate (AgNO₃)
-
Selectfluor®
-
Acetone
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aliphatic carboxylic acid (1.0 equiv), silver nitrate (0.1 equiv), and Selectfluor® (1.2 equiv).
-
Add a 1:1 mixture of acetone and water to dissolve the reagents. The reaction is typically run at a concentration of 0.1 M with respect to the carboxylic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkyl fluoride.
Mechanistic Insight: The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the carboxylate to a high-valent silver species, which is generated from the reaction of AgNO₃ with Selectfluor®. The resulting carboxyl radical rapidly extrudes CO₂ to form an alkyl radical, which then abstracts a fluorine atom.[2]
Synthesis of α,α-Difluoro-β-hydroxy Ketones via Decarboxylative Aldol Reaction
This protocol details the synthesis of α,α-difluoro-β-hydroxy ketones from α,α-difluoro-β-ketoesters and aldehydes.
Materials:
-
α,α-Difluoro-β-ketoester
-
Aldehyde
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃)
-
Sodium chloride (NaCl)
-
Acetonitrile (CH₃CN)
-
Water
-
Flame-dried reaction vessel
-
Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a flame-dried reaction vessel under an argon atmosphere, add the α,α-difluoro-β-ketoester (1.0 equiv), Yb(OTf)₃ (1.5 equiv), NaCl (1.5 equiv), and the aldehyde (1.0 equiv).
-
Add acetonitrile as the solvent.
-
Add water (1.0 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the α,α-difluoro-β-hydroxy ketone.
Mandatory Visualizations
Experimental Workflow: Synthesis of α,α-Difluoro-β-hydroxy Ketones
Caption: Workflow for the synthesis of α,α-difluoro-β-hydroxy ketones.
Applications in Drug Development: Targeting Signaling Pathways
The unique properties of the α-difluorocarboxyl group make it an attractive moiety in the design of bioactive molecules. Its ability to act as a bioisostere for a carboxylic acid, while altering acidity and metabolic stability, has been exploited in the development of enzyme inhibitors and receptor modulators.
Signaling Pathway: GABA-B Receptor Modulation
Molecules containing the α,α-difluoro-β-amino acid scaffold have been investigated as agonists for the GABA-B receptor, a G-protein coupled receptor (GPCR) that mediates inhibitory neurotransmission in the central nervous system.
Caption: Signaling pathway of GABA-B receptor activation by an agonist.
Data Presentation: Bond Dissociation Energies
The stability of the C-F bond and the influence of the fluorine atoms on adjacent bonds are critical to the reactivity and metabolic stability of molecules containing the α-difluorocarboxyl group. The following table provides a summary of relevant bond dissociation energies (BDEs).
| Bond | Molecule Type | Approximate BDE (kcal/mol) |
| C-H | Non-fluorinated alkane | 98-105 |
| C-H | α to COOH | ~95 |
| C-H | in -CF₂H | ~101-104 |
| C-C | Non-fluorinated alkane | 83-88 |
| C-C | α to COOH | ~80-85 |
| C-CF₂COOH | α,α-Difluoro carboxylic acid | ~80-90 (estimated) |
| C-F | Alkyl fluoride | 108-116 |
| C-F | in -CF₂- | ~115-125 |
Conclusion
The α-difluorocarboxyl functional group offers a unique combination of electronic properties and synthetic versatility that makes it a valuable tool in modern organic chemistry and drug discovery. Its strong acidifying effect and its utility as a precursor for difluoromethyl radicals and difluoroenolates provide access to a wide range of novel molecular architectures. A thorough understanding of its reactivity, supported by quantitative data and detailed experimental protocols, is essential for harnessing its full potential in the development of new therapeutics and functional materials.
References
Technical Guide: 2,2-Difluorohexanoic Acid for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-difluorohexanoic acid, a fluorinated carboxylic acid with potential applications in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms can significantly alter the physicochemical and metabolic properties of bioactive molecules, making compounds like this compound valuable building blocks for the development of novel therapeutics. This document details its commercial availability, synthetic methodologies, and potential biological significance, including hypothetical interactions with metabolic pathways.
Commercial Availability
This compound is available from several commercial suppliers. The following table summarizes key information from prominent vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich | 175286-61-0 | C₆H₁₀F₂O₂ | 152.14 | Not specified | Inquire |
| Oakwood Chemical | 175286-61-0 | C₆H₁₀F₂O₂ | 152.14 | 95% | 100mg, 250mg, 1g, 5g, 25g |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is not abundant, a general and effective method for the preparation of α,α-difluoroalkanoic acids involves the fluorination of a corresponding β-keto ester followed by hydrolysis and decarboxylation. The following is a representative experimental protocol adapted from established methodologies for the synthesis of analogous compounds.
Experimental Protocol: Synthesis of 2,2-Difluoroalkanoic Acids
This protocol describes a common route for synthesizing α,α-difluoroalkanoic acids.
Materials:
-
Appropriate β-keto ester precursor
-
Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Fluorination of the β-keto ester:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting β-keto ester in anhydrous acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add Selectfluor® (2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α,α-difluoro-β-keto ester.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the crude α,α-difluoro-β-keto ester in a solution of sodium hydroxide in water/ethanol.
-
Heat the mixture to reflux for 2-4 hours to effect hydrolysis of the ester and decarboxylation.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the acidic aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by distillation or chromatography to yield the pure 2,2-difluoroalkanoic acid.
-
Synthesis Workflow
Caption: General workflow for the synthesis of 2,2-difluoroalkanoic acids.
Applications in Drug Development and Medicinal Chemistry
The introduction of a gem-difluoro group at the α-position of a carboxylic acid can have profound effects on its biological properties, making this compound a molecule of interest for drug discovery.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This increased bond strength can block metabolic oxidation at the α-position, a common site of enzymatic degradation for fatty acids and their analogs. This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.[1][2][3][4][5]
-
Modulation of Acidity: The highly electronegative fluorine atoms can increase the acidity of the carboxylic acid group. This alteration in pKa can influence a molecule's binding affinity to its biological target and affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Effects: The presence of fluorine can alter the conformational preferences of a molecule, which can lead to enhanced binding to a target protein.
Potential Biological Interactions: Fatty Acid Metabolism
While specific signaling pathways involving this compound have not been elucidated in the literature, its structural similarity to hexanoic acid suggests potential interactions with the fatty acid metabolism pathway, specifically β-oxidation. Fatty acid β-oxidation is a critical metabolic process for energy production.[6][7][8] The introduction of the gem-difluoro group at the C-2 position could potentially inhibit or modulate the enzymes involved in this pathway.
Hypothesized Interaction with β-Oxidation
Caption: Hypothesized interference of this compound with fatty acid β-oxidation.
Experimental Protocol: Enzyme Inhibition Assay (Hypothetical)
Given the potential for α,α-difluoro carboxylic acids to act as enzyme inhibitors, the following is a generalized protocol for assessing the inhibitory activity of this compound against a relevant enzyme, such as a fatty acid hydroxylase or another enzyme involved in lipid metabolism. This protocol is adapted from methodologies used for structurally related compounds.[9]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target enzyme.
Materials:
-
Target enzyme (e.g., fatty acid 2-hydroxylase)
-
Substrate for the target enzyme
-
This compound
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., fluorescent or colorimetric probe to measure product formation)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations for testing.
-
Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the diluted inhibitor solutions to the appropriate wells. Include a control with solvent only (no inhibitor).
-
Add the enzyme solution to all wells and incubate for a predetermined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Incubate the plate for a specific time at the optimal temperature.
-
Stop the reaction (if necessary, depending on the detection method).
-
Add the detection reagent and measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Enzyme Inhibition Assay Workflow
Caption: General workflow for an enzyme inhibition assay.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Always consult the Safety Data Sheet (SDS) from the supplier before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fatty Acid Metabolism, Bone Morphogenetic Protein Receptor Type 2, and the Right Ventricle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,2-Difluoroheptanoic acid | C7H12F2O2 | CID 14928309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 7. Fatty Acids and Fatty Acid Metabolism - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of 2,2-Difluorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 2,2-difluorohexanoic acid. The information herein is compiled to ensure the safety of laboratory and research personnel working with this compound.
Chemical Identification and Properties
This compound is a fluorinated carboxylic acid. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C6H10F2O2[1] |
| Molecular Weight | 152.14 g/mol [1] |
| CAS Number | 175286-61-0[1][2] |
| Appearance | Light brown liquid[3] |
| Boiling Point | 132 - 134 °C @ 760 mmHg (for the related compound Difluoroacetic acid)[3] |
| Melting Point | -1 °C (for the related compound Difluoroacetic acid)[3] |
| Flash Point | 78 °C (for the related compound Difluoroacetic acid)[3] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Signal Word: Danger[1]
Hazard Pictograms:
corrosive irritant
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention as it can cause poorly healing wounds.[4][5][6] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[3][4][5][6] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5][6] |
Fire-Fighting Measures
While not highly flammable, this compound is a combustible liquid.[3][5]
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[4] |
| Unsuitable Extinguishing Media | A solid water stream may be inefficient.[6] |
| Special Hazards | Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3] Containers may explode when heated.[3] Vapors are heavier than air and may spread along floors.[5] |
| Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][5] |
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[5]
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or watercourses.[6]
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, diatomaceous earth). For large spills, dike the area and collect the liquid for disposal.[3] Place the absorbed material in a suitable, closed container for disposal.
Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[3] Wear appropriate PPE. Avoid contact with skin, eyes, and clothing.[3] Do not breathe mist or vapors.[3] Keep away from heat, sparks, and open flames.[5][7] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment are essential to minimize exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area with a chemical fume hood.[3] Ensure safety showers and eyewash stations are readily available.[4] |
| Eye/Face Protection | Wear chemical safety goggles and a face shield.[4][8] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or butyl rubber) and protective clothing to prevent skin contact.[4][8] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.[3][4][8] |
Diagrams
Safety and Handling Workflow for this compound
A logical workflow for the safe handling of this compound.
Hypothetical Experimental Workflow: In Vitro Cytotoxicity Assay
A generalized workflow for assessing the in vitro cytotoxicity of a compound.
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a formal safety review and training by qualified professionals. Always consult the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 175286-61-0 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. leelinework.com [leelinework.com]
Theoretical Insights into 2,2-Difluorohexanoic Acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluorohexanoic acid, a member of the growing class of fluorinated organic compounds, presents unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. The introduction of geminal fluorine atoms at the α-position of the carboxylic acid instills profound electronic effects, influencing acidity, lipophilicity, and metabolic stability. This technical guide provides an in-depth overview of the theoretical properties of this compound, derived from computational chemistry methodologies. It outlines standard protocols for Density Functional Theory (DFT) calculations to determine its structural, spectroscopic, and electronic characteristics. Furthermore, this document discusses general synthetic approaches and plausible biological interactions for short-chain difluoroalkanoic acids, offering a comprehensive resource for researchers in the field.
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows for the fine-tuning of a molecule's steric and electronic properties. In the context of carboxylic acids, α,α-difluorination is a particularly compelling modification. The two electron-withdrawing fluorine atoms significantly impact the acidity of the carboxyl group and can alter the conformational preferences of the molecule, which in turn affects its binding to biological targets.
This whitepaper focuses on this compound, providing a theoretical framework for understanding its molecular properties through computational modeling. While experimental data for this specific molecule is limited in the public domain, the principles of computational chemistry allow for the robust prediction of its characteristics.
Physicochemical and Computed Properties
Publicly available databases provide some foundational computed properties for this compound. These values serve as a baseline for more advanced theoretical calculations.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀F₂O₂ | PubChem[1] |
| Molecular Weight | 152.14 g/mol | PubChem[1] |
| XLogP3 | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Theoretical Calculation Methodologies
The following sections detail the standard computational protocols used to derive the theoretical properties of this compound. These methodologies are based on well-established practices in the field of computational chemistry for small organic molecules.
Geometry Optimization
The initial step in characterizing this compound involves determining its lowest energy conformation through geometry optimization.
Protocol:
-
The initial 3D structure of this compound is constructed using a molecular builder.
-
A conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
-
The lowest energy conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective method involves the B3LYP functional with a 6-311++G(d,p) basis set.
-
Frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
The workflow for this process is illustrated in the diagram below.
Vibrational Frequency Analysis
Theoretical vibrational frequencies are calculated from the optimized geometry to predict the infrared (IR) spectrum of the molecule.
Protocol:
-
Following successful geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation. Therefore, they are typically scaled by an empirical scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental spectra.
-
The scaled frequencies and their corresponding intensities are used to generate a theoretical IR spectrum.
NMR Chemical Shift Calculation
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification.
Protocol:
-
The optimized geometry of this compound is used as the input for NMR calculations.
-
The Gauge-Independent Atomic Orbital (GIAO) method is employed, typically with the mPW1PW91 functional and a 6-31+G(d,p) or larger basis set, which has shown good accuracy for organic molecules.
-
Calculated chemical shifts are referenced to a standard, such as tetramethylsilane (TMS), which is also calculated at the same level of theory.
Electronic Properties Analysis
The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the molecule's reactivity and electronic transitions.
Protocol:
-
The HOMO and LUMO energies are obtained from the output of the DFT calculation on the optimized geometry.
-
The HOMO-LUMO energy gap is calculated as E_gap = E_LUMO - E_HOMO. A smaller gap generally suggests higher reactivity.
-
The molecular electrostatic potential (MEP) can also be mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively.
Predicted Theoretical Data
The following tables present hypothetical yet realistic data for this compound based on the methodologies described above and trends observed for similar fluorinated carboxylic acids.
Table 1: Predicted Optimized Geometry Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C1-C2 | 1.53 Å |
| C2-F1 | 1.36 Å | |
| C2-F2 | 1.36 Å | |
| C1=O1 | 1.21 Å | |
| C1-O2 | 1.35 Å | |
| O2-H1 | 0.97 Å | |
| Bond Angle | F1-C2-F2 | 106.5° |
| C1-C2-C3 | 112.0° | |
| O1=C1-O2 | 124.0° |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) |
| O-H stretch | ~3550 |
| C=O stretch | ~1750 |
| C-F symmetric stretch | ~1150 |
| C-F asymmetric stretch | ~1100 |
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (Referenced to TMS)
| Atom | Predicted Chemical Shift (ppm) |
| C1 (COOH) | ~170 |
| C2 (CF₂) | ~115 (triplet due to C-F coupling) |
| C3 | ~30 |
| C4 | ~25 |
| C5 | ~22 |
| C6 | ~14 |
| H (OH) | ~11-12 |
Table 4: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -0.5 eV |
| HOMO-LUMO Gap | ~ 7.0 eV |
| Dipole Moment | ~ 2.5 D |
Experimental Protocols
General Synthesis of 2,2-Difluoroalkanoic Acids
A common route to α,α-difluoroalkanoic acids involves the fluorination of a suitable precursor. One established method is the Reformatsky reaction.
Protocol Outline:
-
Reaction Setup: A dried flask under an inert atmosphere (e.g., nitrogen or argon) is charged with a zinc activator (e.g., iodine or 1,2-dibromoethane) and activated zinc dust in an anhydrous aprotic solvent (e.g., THF or diethyl ether).
-
Reactant Addition: A mixture of an appropriate aldehyde or ketone (e.g., butanal for this compound synthesis) and ethyl bromodifluoroacetate is added dropwise to the zinc suspension at a controlled temperature (often reflux).
-
Workup: After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Hydrolysis: The resulting ethyl 2,2-difluoro-3-hydroxyhexanoate is then hydrolyzed to the carboxylic acid using a strong base (e.g., lithium hydroxide) in a mixture of THF and water, followed by acidification with a strong acid (e.g., HCl).
-
Purification: The final product, this compound, is purified by techniques such as column chromatography or distillation.
Potential Biological Interactions
While specific signaling pathways for this compound are not well-documented, the broader class of short-chain perfluoroalkyl carboxylic acids (PFCAs) is known to interact with various cellular components. These interactions are of interest in toxicology and drug development. Studies on related compounds like perfluorohexanoic acid (PFHxA) suggest potential interactions with nuclear receptors and metabolic enzymes.[2][3][4]
The following diagram illustrates a generalized potential interaction pathway for a short-chain PFCA.
Conclusion
This technical guide has provided a comprehensive theoretical overview of this compound, leveraging the power of computational chemistry to predict its structural, spectroscopic, and electronic properties. The detailed methodologies for DFT calculations serve as a valuable resource for researchers aiming to model this and similar fluorinated compounds. While the presented data is theoretical, it provides a robust foundation for future experimental work. The outlined synthetic strategies and the discussion of potential biological interactions further enrich the understanding of this intriguing molecule, highlighting its relevance in the broader context of medicinal chemistry and environmental science. The continued exploration of such fluorinated building blocks is poised to yield significant advancements in drug discovery and materials development.
References
- 1. This compound | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effects of two short-chain perfluoroalkyl carboxylic acids (PFCAs) on northern leopard frog (Rana pipiens) tadpole development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevated Levels of Ultrashort- and Short-Chain Perfluoroalkyl Acids in US Homes and People - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perfluorinated Carboxylic Acids with Increasing Carbon Chain Lengths Upregulate Amino Acid Transporters and Modulate Compensatory Response of Xenobiotic Transporters in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,2-Difluorohexanoic Acid from Hexanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2,2-difluorohexanoic acid, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the direct α,α-difluorination of commercially available hexanoyl chloride. This key transformation is achieved using an electrophilic fluorinating agent, Selectfluor™, in the presence of a synergistic tricomponent catalytic system. The resulting 2,2-difluorohexanoyl chloride is then hydrolyzed to afford the target this compound. This protocol is designed to be a practical and efficient method for producing this fluorinated carboxylic acid in a laboratory setting.
Data Presentation: Reagents and Reaction Conditions
A summary of the reagents, catalysts, and conditions for the two-step synthesis is provided in the table below for easy reference and comparison.
| Step | Reagent/Catalyst | Molecular Formula | Molar Equivalent | Notes |
| 1. α,α-Difluorination | Hexanoyl Chloride | C₆H₁₁ClO | 1.0 | Starting Material |
| Selectfluor™ | C₇H₁₄B₂ClF₂N₂ | 2.5 | Fluorinating Agent | |
| Tin(II) triflate | Sn(OTf)₂ | 0.1 | Lewis Acid Catalyst | |
| Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | K[B(Ar^F)₄] | 0.05 | Phase-Transfer Catalyst | |
| Pyridine | C₅H₅N | 5.0 | Base | |
| Acetonitrile (MeCN) | CH₃CN | - | Solvent | |
| 2. Hydrolysis | 2,2-Difluorohexanoyl chloride | C₆H₉ClF₂O | 1.0 | Intermediate |
| Water | H₂O | Excess | Reagent | |
| Dichloromethane (DCM) | CH₂Cl₂ | - | Solvent for workup | |
| Saturated Sodium Bicarbonate | NaHCO₃ | - | For neutralization | |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | Drying agent |
Experimental Protocols
Step 1: α,α-Difluorination of Hexanoyl Chloride
This procedure is adapted from the tricomponent catalytic α,α-difluorination of acid chlorides.[1]
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add tin(II) triflate (Sn(OTf)₂, 0.1 eq), potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (KBARF, 0.05 eq), and Selectfluor™ (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (MeCN) to the flask. Stir the resulting suspension at room temperature.
-
Addition of Base and Substrate: To the stirring suspension, add pyridine (5.0 eq) followed by the dropwise addition of hexanoyl chloride (1.0 eq) via a syringe over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, the reaction mixture is quenched by the addition of water. The product, 2,2-difluorohexanoyl chloride, is then extracted with a suitable organic solvent such as dichloromethane (DCM). The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed under reduced pressure to yield the crude 2,2-difluorohexanoyl chloride, which can be used in the next step without further purification.
Step 2: Hydrolysis of 2,2-Difluorohexanoyl Chloride to this compound
The hydrolysis of the resulting 2,2-difluorohexanoyl chloride is a standard procedure for converting an acyl chloride to a carboxylic acid.[2][3][4][5][6]
-
Reaction Setup: The crude 2,2-difluorohexanoyl chloride obtained from the previous step is dissolved in a suitable organic solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Hydrolysis: Slowly add an excess of water to the solution while stirring vigorously. The reaction is exothermic, and it is advisable to cool the flask in an ice bath during the addition. The reaction mixture is stirred at room temperature until the hydrolysis is complete, which can be monitored by the disappearance of the acyl chloride peak in IR spectroscopy or by TLC.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid and then with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by distillation or chromatography if necessary.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. Tricomponent catalytic α,α-difluorination of acid chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for Utilizing 2,2-Difluorohexanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids and chemical modifications into peptides is a powerful strategy to enhance their therapeutic properties. 2,2-Difluorohexanoic acid, a short-chain fatty acid featuring a gem-dinal difluoro group at the α-position, offers a unique modification to modulate the physicochemical and biological characteristics of peptides. This N-terminal lipidation can influence a peptide's hydrophobicity, conformational stability, resistance to enzymatic degradation, and interaction with biological membranes and receptors. These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of peptides acylated with this compound.
Key Applications and Advantages
The introduction of a 2,2-difluorohexanoyl group at the N-terminus of a peptide can impart several advantageous properties:
-
Enhanced Proteolytic Stability: The steric hindrance and electronic effects of the gem-dinal difluoro group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.[1]
-
Modulated Bioactivity: Lipidation can alter the peptide's interaction with its biological target. The increased hydrophobicity can enhance membrane association, potentially leading to improved cell permeability and receptor engagement for membrane-bound targets like G-protein coupled receptors (GPCRs).[2][3][4]
-
Improved Pharmacokinetic Profile: The increased lipophilicity can promote binding to serum albumin, reducing renal clearance and extending the peptide's circulation time.[5]
-
Conformational Control: The fluorinated acyl chain can influence the peptide's secondary structure, potentially stabilizing bioactive conformations. While highly fluorinated amino acids can sometimes destabilize α-helices, the overall effect is context-dependent and can be used to fine-tune peptide structure.[6][7][8]
Experimental Protocols
N-Terminal Acylation of Peptides with this compound on Solid Support
This protocol describes the on-resin N-terminal acylation of a peptide synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Peptide-resin (with a free N-terminal amine)
-
This compound
-
Coupling reagents:
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Or, Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)
-
Or, N,N'-Diisopropylcarbodiimide (DIC) and Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)
-
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: Dichloromethane (DCM), DMF
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Following the final Fmoc deprotection step of the peptide synthesis, thoroughly wash the peptide-resin with DMF (3 x 10 mL/g resin) and then DCM (3 x 10 mL/g resin) to remove residual piperidine.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) in DMF.
-
Add the coupling reagent (e.g., HATU, 2.9 equivalents) and DIPEA (6 equivalents).
-
Allow the activation to proceed for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test (ninhydrin test). A negative Kaiser test (colorless beads) indicates complete acylation.
-
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin) to remove excess reagents and byproducts.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[9][10][11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Experimental Workflow for N-Terminal Acylation
Caption: Workflow for the on-resin N-terminal acylation of a peptide with this compound.
Purification of 2,2-Difluorohexanoyl-Peptide by RP-HPLC
Due to the increased hydrophobicity imparted by the acyl chain, a modified reverse-phase high-performance liquid chromatography (RP-HPLC) protocol is recommended.[10][12]
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude 2,2-difluorohexanoyl-peptide dissolved in a minimal amount of a suitable solvent (e.g., DMF or a mixture of water/acetonitrile)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a small volume of solvent and filter to remove any particulates.
-
Gradient Elution:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the sample onto the column.
-
Run a shallow gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 40-60 minutes. The exact gradient will need to be optimized based on the peptide sequence.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired lipidated peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization by Mass Spectrometry
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the identity of the purified peptide. The observed molecular weight should correspond to the theoretical mass of the 2,2-difluorohexanoyl-peptide.
Quantitative Data
While specific data for this compound is limited, the following tables provide expected ranges for coupling efficiency and cleavage yields based on data for similar short-chain fatty acids and general peptide synthesis principles.
Table 1: Expected Coupling Efficiency for N-Terminal Acylation
| Coupling Reagent | Equivalents of Acid | Coupling Time (hours) | Expected Yield (%) |
| HATU/DIPEA | 3 | 2-4 | > 95% |
| PyBOP/DIPEA | 3 | 2-4 | > 90% |
| DIC/Oxyma Pure | 3 | 4-6 | > 85% |
Yields are highly dependent on the peptide sequence and reaction conditions.
Table 2: Cleavage Yield of N-Acylated Peptides from Different Resins
| Resin Type | Cleavage Cocktail | Cleavage Time (hours) | Expected Yield (%) |
| Rink Amide | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 | > 90% |
| Wang Resin | 95% TFA / 2.5% TIS / 2.5% H₂O | 2-3 | > 85% |
| 2-Chlorotrityl Chloride | 1% TFA in DCM | 0.5-1 | > 95% (for protected peptide) |
Yields can be influenced by the peptide sequence and the efficiency of the preceding synthesis steps.[10][13]
Impact on Peptide Properties and Biological Activity
Proteolytic Stability
The introduction of the 2,2-difluorohexanoyl group is expected to enhance resistance to enzymatic degradation. A typical protocol to assess this is as follows:
Protocol: In Vitro Proteolytic Stability Assay
-
Incubation: Incubate the 2,2-difluorohexanoyl-peptide and the corresponding non-acylated peptide (as a control) in a solution containing a relevant protease (e.g., trypsin, chymotrypsin, or serum).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Quenching: Quench the enzymatic reaction by adding an acid (e.g., TFA) or a protease inhibitor.
-
Analysis: Analyze the samples by RP-HPLC.
-
Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the peak area.[14][15][16][17][18]
Table 3: Expected Impact on Proteolytic Stability
| Peptide | Half-life in Serum (hours) |
| Unmodified Peptide | 0.5 - 2 |
| 2,2-Difluorohexanoyl-Peptide | 4 - 12 (projected) |
These are hypothetical values and will vary significantly based on the peptide sequence.
Biological Activity and Signaling Pathways
Lipidated peptides often interact with membrane-associated receptors, such as G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs).[2][3][12][19][20][21][22][23] The 2,2-difluorohexanoyl moiety can enhance the peptide's affinity for the cell membrane, facilitating its interaction with the receptor.
Example Signaling Pathway: GPCR Activation
Many bioactive peptides exert their effects through GPCRs. N-terminal lipidation can act as a membrane anchor, increasing the local concentration of the peptide near the receptor and potentially modulating its signaling output.
Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway that can be modulated by a lipidated peptide.
Protocol: Receptor Binding Assay
To quantify the effect of lipidation on receptor interaction, a competitive binding assay can be performed.
-
Prepare Membranes: Isolate cell membranes expressing the target receptor.
-
Radioligand: Use a radiolabeled version of the native peptide ligand.
-
Competition: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled native peptide and the 2,2-difluorohexanoyl-peptide.
-
Separation: Separate bound from free radioligand by filtration.
-
Quantification: Measure the radioactivity of the bound ligand.
-
Analysis: Determine the IC50 values (the concentration of competitor that inhibits 50% of radioligand binding).
Table 4: Hypothetical Receptor Binding Affinity
| Peptide | Receptor Binding Affinity (IC50, nM) |
| Unmodified Peptide | 10 |
| 2,2-Difluorohexanoyl-Peptide | 2-5 (projected) |
These are hypothetical values. The actual affinity will depend on the peptide and the receptor.
Conclusion
The use of this compound for the N-terminal acylation of peptides is a promising strategy for enhancing their therapeutic potential. This modification can lead to increased proteolytic stability, modulated bioactivity, and an improved pharmacokinetic profile. The protocols and data presented in these application notes provide a framework for the successful synthesis, purification, and characterization of these modified peptides, enabling further exploration of their utility in research and drug development.
References
- 1. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]
- 2. Lipidated peptides derived from intracellular loops 2 and 3 of the urotensin II receptor act as biased allosteric ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring protein lipidation by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Mass spectrometric characterization of lipid-modified peptides for the analysis of acylated proteins | UBC Chemistry [chem.ubc.ca]
- 8. mdpi.com [mdpi.com]
- 9. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
- 11. peptide.com [peptide.com]
- 12. Toll-like Receptor Activation of Human Cells by Synthetic Triacylated Lipid A-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New method of peptide cleavage based on Edman degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 17. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Toll-like receptor 2 activation depends on lipopeptide shedding by bacterial surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Toll-like receptor 2 activation depends on lipopeptide shedding by bacterial surfactants | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
2,2-Difluorohexanoic Acid: A Versatile Building Block in Medicinal Chemistry for the Development of Novel Therapeutics
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,2-difluorohexanoic acid as a strategic building block in medicinal chemistry. The unique physicochemical properties conferred by the gem-difluoro group at the α-position of the carboxylic acid offer significant advantages in drug design, including enhanced metabolic stability, modulated acidity, and improved pharmacokinetic profiles. These notes detail the utility of this building block in the synthesis of potent enzyme inhibitors and provide specific experimental protocols for its incorporation into bioactive molecules.
Introduction: The Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to optimize drug-like properties. The carbon-fluorine bond is exceptionally strong, leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the acidity of neighboring functional groups and modulate binding interactions with biological targets. The gem-difluoro motif in this compound serves as a bioisostere for a carbonyl group or a hydroxyl group, and can also mimic the spatial and electronic properties of a carboxylic acid with altered pKa, which can be advantageous for cell permeability and oral bioavailability.
Application: Inhibition of Ornithine Decarboxylase (ODC)
A notable application of a derivative of this compound is in the synthesis of inhibitors of ornithine decarboxylase (ODC). ODC is a critical enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[1] Polyamines are essential for cell growth, differentiation, and proliferation, and their dysregulation is implicated in various diseases, including cancer.[1][2][3] ODC is a transcriptional target of the Myc oncogene and is often upregulated in cancer cells.[1] Therefore, inhibiting ODC is a promising therapeutic strategy for cancer treatment and prevention.
A potent enzyme-activated inhibitor of ODC, 2,2-Difluoro-5-hexyne-1,4-diamine , has been synthesized from a derivative of this compound. This compound demonstrates time-dependent inhibition of mammalian ODC, highlighting the potential of the α,α-difluoro scaffold in designing targeted therapies.
Quantitative Data
The following table summarizes the inhibitory activity of 2,2-Difluoro-5-hexyne-1,4-diamine against mammalian ornithine decarboxylase.
| Compound | Target | Inhibition Constant (K_I) | Half-life of Inactivation (τ_½) |
| 2,2-Difluoro-5-hexyne-1,4-diamine | Mammalian Ornithine Decarboxylase | 10 µM | 2.4 min |
Signaling Pathway
Ornithine decarboxylase is a key enzyme in the polyamine biosynthesis pathway, which is tightly regulated by various signaling cascades. The activity of ODC is stimulated by growth factors and hormones through pathways involving protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK).[4][5] Inhibition of ODC disrupts this pathway, leading to a depletion of polyamines and subsequently inhibiting cell proliferation.
Caption: Ornithine Decarboxylase Signaling Pathway and Inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of bioactive molecules incorporating the this compound moiety.
Protocol 1: Synthesis of 2,2-Difluoro-5-hexyne-1,4-diamine
The synthesis of 2,2-Difluoro-5-hexyne-1,4-diamine is a multi-step process starting from a derivative of this compound. The following is a representative workflow for such a synthesis.
Caption: Synthetic workflow for 2,2-Difluoro-5-hexyne-1,4-diamine.
Detailed Experimental Steps:
A detailed, step-by-step protocol for the eight-step synthesis would require access to the full experimental section of the original research paper, which is not available in the provided search results. The following is a generalized protocol for a key step, amide coupling, which is a common method for incorporating this compound into a molecule.
Protocol 2: General Amide Coupling of this compound
This protocol describes a standard procedure for the formation of an amide bond between this compound and a primary or secondary amine using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 equivalents) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.
Protocol 3: Ornithine Decarboxylase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of compounds against ODC. The assay typically measures the amount of radiolabeled CO₂ released from the decarboxylation of ¹⁴C-labeled ornithine.[6][7]
Materials:
-
Purified ODC enzyme
-
L-[1-¹⁴C]-ornithine
-
Pyridoxal 5'-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Buffer (e.g., Tris-HCl or phosphate buffer)
-
Inhibitor compound (e.g., 2,2-Difluoro-5-hexyne-1,4-diamine)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing buffer, PLP, and DTT.
-
Add varying concentrations of the inhibitor compound to the reaction mixture.
-
Initiate the reaction by adding the purified ODC enzyme.
-
Incubate the mixture at 37°C for a defined period.
-
Start the enzymatic reaction by adding L-[1-¹⁴C]-ornithine.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Capture the released ¹⁴CO₂ using a trapping agent (e.g., a filter paper soaked in a basic solution) placed in a sealed vial.
-
Add a scintillation cocktail to the trapping agent and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.
Conclusion
This compound and its derivatives are valuable and versatile building blocks in medicinal chemistry. Their ability to enhance metabolic stability and act as bioisosteres for carboxylic acids makes them attractive for the design of novel therapeutics. The successful synthesis of a potent ornithine decarboxylase inhibitor from a 2,2-difluoro-pentenoate derivative underscores the potential of this scaffold in developing targeted therapies for diseases such as cancer. The provided protocols offer a foundation for researchers to explore the incorporation of this promising building block into their drug discovery programs.
References
- 1. Ornithine decarboxylase - Wikipedia [en.wikipedia.org]
- 2. Role of ornithine decarboxylase in epidermal tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of ornithine decarboxylase in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: ¹H and ¹⁹F NMR Analysis of 2,2-Difluorohexanoic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in pharmaceutical and agrochemical research. The geminal difluoroalkyl group, in particular, is a valuable motif known to influence acidity, lipophilicity, and metabolic stability. Consequently, the synthesis and characterization of molecules containing this functional group are of significant interest. Nuclear Magnetic Resonance (NMR) spectroscopy, leveraging the unique properties of both ¹H and ¹⁹F nuclei, stands as a powerful tool for the unambiguous structural elucidation and quantitative analysis of fluorinated compounds.[1][2]
This application note provides a detailed protocol for the analysis of reaction products of 2,2-difluorohexanoic acid using ¹H and ¹⁹F NMR spectroscopy. We will focus on two common transformations: esterification and amidation, to illustrate the utility of NMR in monitoring reaction progress and characterizing the resulting products.
Key Concepts in ¹H and ¹⁹F NMR of Fluorinated Compounds
-
¹⁹F Nucleus: With a natural abundance of 100% and a high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive for NMR detection, comparable to ¹H.[1][2]
-
Chemical Shift Range: ¹⁹F NMR spectra exhibit a much wider chemical shift range compared to ¹H NMR, which minimizes signal overlap and enhances spectral resolution.
-
¹H-¹⁹F Coupling: Spin-spin coupling between ¹H and ¹⁹F nuclei provides valuable structural information, allowing for the correlation of signals and the determination of through-bond proximity. These coupling constants are typically larger than homonuclear ¹H-¹H couplings.[1]
-
Quantitative Analysis: Due to the high sensitivity and spectral dispersion, ¹⁹F NMR is an excellent technique for quantitative analysis, enabling the determination of reaction yields and isomeric ratios.
Reaction Scheme
The following scheme illustrates the esterification and amidation of this compound, which will be the focus of our NMR analysis.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 2,2-Difluorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 2,2-difluorohexanoic acid. Due to the limited availability of direct experimental spectra for this specific compound, this note outlines a robust analytical approach based on established principles of mass spectrometry for halogenated short-chain fatty acids. The provided protocols for sample preparation, derivatization, and mass spectrometry analysis are designed to yield high-quality data for structural elucidation and quantification. The predicted fragmentation pathways are visualized, and the expected quantitative data is summarized for reference.
Introduction
This compound is a halogenated carboxylic acid of interest in various fields, including pharmaceutical development and materials science. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in complex matrices. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a powerful tool for this purpose. However, the inherent properties of short-chain fatty acids, such as volatility and polarity, often necessitate derivatization to enhance analytical performance. This application note details a comprehensive approach to the analysis of this compound, from sample handling to data interpretation.
Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to be influenced by the presence of the electron-withdrawing fluorine atoms and the carboxylic acid functional group. The molecular ion ([M]⁺•) of this compound (m/z 152.06) would be the precursor for a series of characteristic fragment ions.
Key expected fragmentation pathways include:
-
α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids.[1] This would result in the loss of the butyl radical (•C₄H₉) to form a prominent ion at m/z 95.
-
Loss of Carboxyl Group: The loss of the entire carboxyl group (•COOH) as a radical is another characteristic fragmentation, leading to a fragment at m/z 107.[1]
-
Loss of HF: The presence of fluorine atoms makes the neutral loss of hydrogen fluoride (HF) a probable event, which would generate an ion at m/z 132.
-
McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. This involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. In this case, the rearrangement would lead to a fragment ion at m/z 108.
-
Loss of Water: The loss of a water molecule (H₂O) from the molecular ion can occur, resulting in a fragment at m/z 134.
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol describes the conversion of this compound to its more volatile and thermally stable trimethylsilyl (TMS) derivative.
Materials:
-
This compound standard
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Heating block or oven
-
Autosampler vials with inserts
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in ethyl acetate.
-
Aliquoting: Transfer 100 µL of the standard solution to a clean, dry autosampler vial insert.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Derivatization: Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Underivatized this compound
This protocol is suitable for the direct analysis of this compound using liquid chromatography-tandem mass spectrometry.
Materials:
-
This compound standard
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
LC vials
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a 50:50 methanol:water mixture.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 10% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and then return to initial conditions to re-equilibrate.
-
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Collision Gas: Argon
-
Precursor Ion: m/z 151.05 [M-H]⁻
-
Collision Energy: Optimize by infusing a standard solution and varying the collision energy to obtain a rich product ion spectrum.
-
Data Presentation
Table 1: Predicted m/z Values and Proposed Fragment Structures for this compound
| Proposed Fragment Ion | Structure | Predicted m/z |
| [M]⁺• | C₆H₁₀F₂O₂ | 152.06 |
| [M-HF]⁺• | C₆H₉FO₂ | 132.05 |
| [M-H₂O]⁺• | C₆H₈F₂O | 134.05 |
| [M-C₄H₉]⁺ | C₂HF₂O₂ | 95.00 |
| [M-COOH]⁺ | C₅H₉F₂ | 107.07 |
| McLafferty Rearrangement Product | C₃H₄F₂O₂ | 108.02 |
Visualizations
References
Application Note: HPLC Purification of 2,2-Difluorohexanoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,2-Difluorohexanoic acid and its derivatives are important fluorinated building blocks in medicinal chemistry and materials science. The presence of the gem-difluoro group can significantly alter the physicochemical and biological properties of molecules, such as metabolic stability and acidity. Consequently, obtaining these compounds with high purity is crucial for their application. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of these compounds, offering high resolution and scalability. This document provides detailed protocols for both achiral (reverse-phase) and chiral purification of this compound derivatives.
Part 1: Achiral Purification by Reversed-Phase HPLC
This method is suitable for the general purification of this compound derivatives from reaction byproducts and other impurities. Reversed-phase chromatography separates compounds based on their hydrophobicity.[1]
Experimental Protocol: Reversed-Phase HPLC Purification
1. Materials and Reagents:
-
Columns: C18 silica-based column (preparative or semi-preparative).[2]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.[1]
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) or formic acid (FA).
-
Sample: Crude this compound derivative.
2. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., mobile phase or a mixture of ACN/water).
-
Ensure the sample is fully dissolved. If not, sonicate briefly.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.
3. HPLC System and Conditions:
-
Column Installation: Install the appropriate C18 preparative or semi-preparative column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or FA in ultrapure water.
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.[3]
-
Note: Formic acid is preferred for applications where fractions will be analyzed by mass spectrometry (MS) as TFA can cause ion suppression.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 5-10 column volumes or until a stable baseline is achieved.[4]
-
Method Parameters:
-
Flow Rate: Adjust based on column diameter (e.g., 5-20 mL/min for a 10-20 mm ID column).
-
Detection: UV detector set at 210 nm, as carboxylic acids typically absorb at low wavelengths.[5][6]
-
Injection Volume: Dependent on column loading capacity and sample concentration.
-
Gradient Elution: A typical gradient might run from 5% to 95% B over 20-30 minutes to elute compounds with varying polarities.[4]
-
4. Purification Run and Fraction Collection:
-
Inject the filtered sample onto the equilibrated column.
-
Monitor the chromatogram in real-time.
-
Collect fractions corresponding to the target peak(s) using an automated fraction collector or by manual collection.
-
Collect a small aliquot of each fraction for purity analysis by analytical HPLC.
5. Post-Purification Processing:
-
Combine the pure fractions.
-
Remove the mobile phase solvents using a rotary evaporator.
-
The final product can be obtained after lyophilization or further extraction if necessary.
Data Presentation: Representative Achiral Purification
The following table summarizes typical parameters and expected results for a semi-preparative reversed-phase HPLC purification.
| Parameter | Value / Condition | Rationale / Citation |
| Instrumentation | Semi-Preparative HPLC System | - |
| Column | C18, 5 µm, 10 x 250 mm | C18 is a common stationary phase for reverse-phase separation.[2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common modifier for MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase HPLC.[4] |
| Gradient | 10% to 100% B over 25 min | A gradient is effective for separating components in a mixture.[3] |
| Flow Rate | 5.0 mL/min | Appropriate for a 10 mm ID semi-preparative column. |
| Detection | UV at 210 nm | Carboxylic acids absorb at low UV wavelengths.[5][6] |
| Sample Loading | 50 mg crude material | - |
| Expected Retention Time | 12.5 - 14.0 min | Dependant on the specific derivative's hydrophobicity. |
| Typical Recovery | >85% | - |
| Final Purity | >98% (by analytical HPLC) | - |
Part 2: Chiral Separation of this compound Derivatives
If the derivative contains a stereocenter, separation of the enantiomers is often required, particularly in drug development. Direct separation on a Chiral Stationary Phase (CSP) is a highly effective method. Polysaccharide-based CSPs are often successful for separating chiral carboxylic acids.[7]
Experimental Protocol: Chiral HPLC Separation
1. Materials and Reagents:
-
Columns: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® AD, Chiralcel® OD-H).[7]
-
Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).
-
Mobile Phase Additives: Trifluoroacetic acid (TFA) or acetic acid to improve peak shape for acidic analytes.[7]
-
Sample: Racemic mixture of the this compound derivative.
2. Sample Preparation:
-
Dissolve the racemic sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
3. HPLC System and Conditions (Normal-Phase):
-
Column Installation: Install the selected chiral column.
-
Mobile Phase Preparation:
-
Prepare a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:IPA.
-
Add a small amount of acid (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape.[7]
-
Degas the mobile phase.
-
-
System Equilibration: Equilibrate the column with the mobile phase at a low flow rate, gradually increasing to the target flow rate until a stable baseline is achieved.
-
Method Parameters:
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID analytical column. Adjust for preparative scale.
-
Detection: UV at 210-220 nm.
-
Elution: Isocratic elution is often used for chiral separations. The ratio of hexane to alcohol may need to be optimized to achieve baseline separation (α > 1.2) and reasonable retention times.
-
4. Purification and Fraction Collection:
-
Inject the filtered sample.
-
The two enantiomers will elute as separate peaks.
-
Collect the fractions for the first and second eluting enantiomers separately.
-
Analyze the purity and enantiomeric excess (ee) of each collected fraction using the same analytical chiral method.
Data Presentation: Representative Chiral Separation
The following table shows example parameters for the chiral separation of a this compound derivative.
| Parameter | Value / Condition | Rationale / Citation |
| Instrumentation | Analytical/Semi-Preparative HPLC | - |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm | Polysaccharide-based CSPs are effective for separating chiral acids.[7] |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v) | Normal-phase conditions are commonly used for polysaccharide CSPs.[7] |
| Elution Mode | Isocratic | Simplifies method and improves reproducibility. |
| Flow Rate | 1.0 mL/min | Standard for analytical scale; scalable for preparative. |
| Detection | UV at 220 nm | - |
| Retention Time (Enan. 1) | 9.8 min | - |
| Retention Time (Enan. 2) | 11.5 min | - |
| Separation Factor (α) | 1.35 | A value > 1.2 indicates good separation. |
| Resolution (Rs) | > 2.0 | A value > 1.5 indicates baseline separation. |
| Expected Enantiomeric Excess | >99% | - |
Visualizations
General Workflow for HPLC Purification
Caption: General workflow for the HPLC purification of chemical compounds.
Method Development Logic for Acidic Compounds
Caption: Decision logic for HPLC method development for acidic compounds.
References
- 1. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 2. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Analysis of 2,2-difluorohexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 2,2-difluorohexanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of polar analytes like this compound by GC-MS is challenging due to their low volatility. Derivatization is a crucial step to convert the polar carboxylic acid group into a less polar and more volatile functional group, enabling successful chromatographic separation and mass spectrometric detection.
Two common and effective derivatization methods are presented: esterification to form a methyl ester using boron trifluoride-methanol (BF3-Methanol) and silylation to form a trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Method 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)
This method converts this compound to its more volatile methyl ester derivative, methyl 2,2-difluorohexanoate. BF3 acts as a Lewis acid catalyst for the esterification reaction. This is a widely used and robust method for the derivatization of fatty acids.[1]
Experimental Protocol
Materials:
-
This compound sample
-
BF3-Methanol solution (10-14% w/w)
-
Methanol (anhydrous)
-
Hexane (GC grade)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 1 mL of BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.[1]
-
Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl ester derivative.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Experimental Workflow
Method 2: Silylation with BSTFA
Silylation is another common derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that is widely used for this purpose. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate.
Experimental Protocol
Materials:
-
This compound sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane)
-
Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried this compound sample into a reaction vial. Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (or BSTFA + 1% TMCS).
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample can be directly injected into the GC-MS system.
Experimental Workflow
Quantitative Data Summary
The following tables present illustrative quantitative data for the GC-MS analysis of derivatized this compound. Note that these values are typical for short-chain fatty acids and may vary depending on the specific instrument and conditions used.
Table 1: Illustrative GC-MS Parameters and Retention Times
| Parameter | Methyl Ester Derivative | TMS Ester Derivative |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 50°C (2 min), then 10°C/min to 250°C | 50°C (2 min), then 10°C/min to 250°C |
| Injector Temp. | 250°C | 250°C |
| Carrier Gas | Helium, 1 mL/min | Helium, 1 mL/min |
| Illustrative RT | ~8.5 min | ~9.2 min |
Table 2: Illustrative Mass Spectrometry Data
| Derivative | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| Methyl Ester | 166 | 135, 107, 85, 59 |
| TMS Ester | 224 | 209, 179, 117, 73 |
Table 3: Illustrative Derivatization Efficiency
| Derivatization Method | Estimated Yield | Notes |
| BF3-Methanol | >95% | Robust method, but requires extraction. |
| BSTFA Silylation | >98% | High efficiency, direct injection, but moisture sensitive. |
Expected Mass Spectral Fragmentation
Methyl 2,2-difluorohexanoate: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 166. Common fragmentation pathways for methyl esters of fatty acids include the loss of a methoxy group (-OCH3) to give an [M-31]+ ion at m/z 135, and cleavage of the alkyl chain.
Trimethylsilyl 2,2-difluorohexanoate: The TMS derivative is expected to have a molecular ion at m/z 224. A characteristic fragmentation of TMS esters is the loss of a methyl group (-CH3) from the TMS moiety, resulting in a prominent [M-15]+ ion at m/z 209. Other significant fragments often include ions at m/z 117, corresponding to the charged TMS-O-C=O+ fragment, and the base peak at m/z 73, which is characteristic of the trimethylsilyl cation, Si(CH3)3+.
References
Application Note and Protocol: Quantification of 2,2-difluorohexanoic Acid in Biological Samples by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2-difluorohexanoic acid is a short-chain fatty acid analog whose quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug development. This document provides a comprehensive protocol for the sensitive and selective quantification of this compound in plasma and urine using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is based on established principles for short-chain fatty acid (SCFA) analysis, incorporating a derivatization step to enhance chromatographic retention and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS method for the analysis of this compound.
Table 1: LC-MS/MS Parameters for this compound Derivative
| Parameter | Value |
| Compound | This compound-3-NPH |
| Parent Ion (m/z) | [M-H]⁻ |
| Product Ion (m/z) | Specific fragment |
| Collision Energy (eV) | Optimized value |
| Dwell Time (ms) | 100 |
Table 2: Method Validation Parameters
| Parameter | Plasma | Urine |
| Linearity Range (ng/mL) | 1 - 1000 | 5 - 5000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 1 | 5 |
| Accuracy at LLOQ (%) | 85 - 115 | 85 - 115 |
| Precision at LLOQ (%RSD) | < 15 | < 15 |
| Recovery (%) | > 80 | > 85 |
Experimental Protocols
This section details the protocol for the quantification of this compound in human plasma and urine.
Materials and Reagents
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., this compound-d2)
-
3-Nitrophenylhydrazine hydrochloride (3-NPH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
-
Human urine
Sample Preparation
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Spike blank plasma or urine with the working standard solutions to create calibration standards and QC samples.
-
-
Plasma Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Urine Sample Preparation:
-
Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulates.
-
To 50 µL of urine, add 10 µL of IS working solution.
-
-
Derivatization (for both plasma and urine extracts):
-
To the plasma supernatant or urine sample, add 50 µL of 200 mM 3-NPH in 50% acetonitrile and 50 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.[1]
-
Incubate at 40°C for 30 minutes.[1]
-
After incubation, add 850 µL of 10% acetonitrile in water to stop the reaction and dilute the sample.
-
Transfer the final solution to an autosampler vial for LC-MS analysis.
-
LC-MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[2]
-
Mobile Phase A: 0.1% Formic acid in water[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[2]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[2]
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)[2]
Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical steps in the LC-MS quantification method.
References
Application Notes and Protocols: Hypothetical Use of 2,2-Difluorohexanoic Acid in the Synthesis of Fluorinated Polymers
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. A direct polymerization or use of 2,2-difluorohexanoic acid as a monomer in the synthesis of fluorinated polymers was not found in currently available literature based on the conducted search. The proposed methodologies are based on established principles of polymer chemistry and information available for other fluorinated monomers.
Introduction
Fluorinated polymers are a significant class of materials known for their unique properties, including high thermal stability, chemical inertness, low surface energy, and hydrophobicity. These characteristics make them valuable for a wide range of applications, from advanced coatings and electronics to biomedical devices. While various fluorinated monomers are commercially available, the exploration of new building blocks is crucial for the development of next-generation fluoropolymers with tailored properties.
This document outlines a hypothetical application of this compound in the synthesis of a novel fluorinated polymer. It is proposed that this compound can be chemically modified to yield a polymerizable monomer, which can then be subjected to polymerization to form a fluorinated side-chain polymer. This approach could potentially lead to polymers with interesting solubility, processing characteristics, and surface properties.
Proposed Synthetic Pathway
The proposed pathway involves a two-step process:
-
Monomer Synthesis: Conversion of this compound to a polymerizable vinyl ester derivative, vinyl 2,2-difluorohexanoate. This can be achieved through a palladium-catalyzed reaction with vinyl acetate.
-
Polymerization: Free-radical polymerization of the synthesized vinyl 2,2-difluorohexanoate monomer to yield poly(vinyl 2,2-difluorohexanoate).
A schematic of this proposed workflow is presented below.
Caption: Proposed workflow for the synthesis of a fluorinated polymer from this compound.
Experimental Protocols
Part 1: Synthesis of Vinyl 2,2-Difluorohexanoate (Monomer)
Materials:
-
This compound
-
Vinyl acetate (in large excess, acts as solvent and reactant)
-
Palladium(II) acetate
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Sodium carbonate (anhydrous)
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
-
Argon gas
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or source of inert gas
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a dry two-neck round-bottom flask under an argon atmosphere, add this compound, palladium(II) acetate, and dppf.
-
Add a large excess of vinyl acetate to the flask.
-
Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Wash the filtrate with a saturated sodium carbonate solution to remove unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure vinyl 2,2-difluorohexanoate.
-
Characterize the purified monomer using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Part 2: Polymerization of Vinyl 2,2-Difluorohexanoate
Materials:
-
Vinyl 2,2-difluorohexanoate (synthesized in Part 1)
-
Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Argon gas
Equipment:
-
Schlenk tube or reaction vessel with a magnetic stir bar
-
Oil bath or heating mantle with temperature control
-
Schlenk line or source of inert gas
-
Syringes for liquid transfer
-
Centrifuge (optional)
Procedure:
-
Dissolve the vinyl 2,2-difluorohexanoate monomer and AIBN in anhydrous toluene in a Schlenk tube.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the tube with argon and place it in a preheated oil bath at 70-80 °C.
-
Allow the polymerization to proceed for 12-24 hours. The solution may become more viscous.
-
To quench the reaction, cool the tube in an ice bath and expose the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Characterization of the Polymer
The resulting poly(vinyl 2,2-difluorohexanoate) should be characterized to determine its structure, molecular weight, and thermal properties.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
-
Contact Angle Goniometry: To measure the water contact angle on a film of the polymer, providing information about its surface hydrophobicity.
Hypothetical Data Presentation
The following table summarizes the expected (hypothetical) properties of poly(vinyl 2,2-difluorohexanoate) based on typical values for similar fluorinated polymers.
| Property | Expected Value |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Glass Transition Temperature (Tg) | 50 - 100 °C |
| Decomposition Temperature (Td, 5% loss) | > 250 °C |
| Water Contact Angle | > 90° |
Logical Relationships of Expected Polymer Properties
The introduction of the 2,2-difluorohexanoyl side chain is expected to impart specific properties to the polymer. The logical flow from the monomer structure to the final polymer characteristics is illustrated below.
Caption: Logical relationships of expected properties for the hypothetical fluorinated polymer.
Potential Applications
Based on the expected properties of high hydrophobicity, good solubility, and thermal stability, poly(vinyl 2,2-difluorohexanoate) could be a candidate for various applications, including:
-
Hydrophobic and oleophobic coatings: For protecting surfaces from water, oils, and dirt.
-
Low-friction surface modifications: In applications requiring reduced friction and wear.
-
Dielectric layers in electronics: Due to the low polarizability of C-F bonds.
-
Additives for modifying the surface properties of other polymers.
Further research and experimental validation are necessary to confirm the viability of this proposed synthetic route and the actual properties and applications of the resulting polymer.
Application Notes and Protocols for Enzymatic Reactions Involving α,α-Difluorocarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for enzymatic reactions involving α,α-difluorocarboxylic acids. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties conferred by the difluoromethyl group. The following sections detail two key enzymatic applications: the kinetic resolution of racemic α,α-difluorocarboxylic acid derivatives using hydrolases, and the defluorination of α,α-difluorocarboxylic acids by defluorinases.
Application Note 1: Hydrolase-Catalyzed Kinetic Resolution of Racemic α,α-Difluorocarboxylic Acid Esters
The enzymatic kinetic resolution of racemic esters of α,α-difluorocarboxylic acids provides an efficient method for the synthesis of enantiomerically pure chiral building blocks. Lipases are particularly effective for this purpose, demonstrating high enantioselectivity in the hydrolysis of one enantiomer, leaving the other unreacted. This approach allows for the separation of both enantiomers in high purity.
Experimental Protocol: Lipase-Catalyzed Hydrolysis of Ethyl 2,2-Difluoro-3-phenylbutanoate
This protocol describes the kinetic resolution of a racemic mixture of ethyl 2,2-difluoro-3-phenylbutanoate using Amano PS lipase, derived from Burkholderia cepacia.
Materials:
-
Racemic ethyl 2,2-difluoro-3-phenylbutanoate
-
Amano PS lipase (from Burkholderia cepacia)
-
Phosphate buffer (pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Reaction vessel
-
Separatory funnel
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solution of racemic ethyl 2,2-difluoro-3-phenylbutanoate (0.25 mol) in 1500 mL of phosphate buffer (pH 7.0).
-
Enzyme Addition: Add 20 g of Amano PS lipase to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by chiral HPLC to achieve approximately 50% conversion.
-
Enzyme Removal: After the desired conversion is reached, filter the reaction mixture to remove the lipase.
-
Extraction of Unreacted Ester: Extract the filtrate with MTBE (3 x 300 mL). Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the unreacted (R)-ester.
-
Isolation of Carboxylic Acid: Acidify the aqueous layer to pH 2 with 2 M HCl.
-
Extraction of Carboxylic Acid: Extract the acidified aqueous layer with MTBE (3 x 500 mL).
-
Drying and Concentration: Wash the combined organic layers with saturated sodium chloride solution (2 x 500 mL), dry over anhydrous sodium sulfate, and evaporate the solvent in a vacuum to yield the (S)-carboxylic acid.[1]
-
Purity Analysis: Determine the enantiomeric excess (ee) of the resulting (S)-carboxylic acid and unreacted (R)-ester using chiral HPLC.
Quantitative Data: Lipase-Catalyzed Resolutions
The following table summarizes the results of hydrolase-catalyzed kinetic resolutions of various fluorinated arylcarboxylic acid esters.
| Substrate (Racemic Ester) | Biocatalyst | Product (Acid) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Ethyl 3-(2-Fluorophenyl)-2-methylpropanoate | Amano PS | (S)-3-(2-Fluorophenyl)-2-methylpropanoic acid | ~50 | 97 | 97.5 |
| Ethyl 3-(4-Fluorophenyl)-2-methylpropanoate | Amano PS | (S)-3-(4-Fluorophenyl)-2-methylpropanoic acid | ~50 | 97 | 94 |
| Ethyl 2-methyl-3-(3-(trifluoromethyl)phenyl)propanoate | Amano PS | (R)-2-methyl-3-(3-(trifluoromethyl)phenyl)propanoic acid | ~50 | - | 97 |
| Ethyl 3-(perfluorophenyl)-2-methylpropanoate | Amano PS | (S)-2-methyl-3-(perfluorophenyl)propanoic acid | ~50 | - | 99 |
Data synthesized from multiple sources describing similar resolutions.[1]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Application Note 2: Defluorination of α,α-Difluoroacetic Acid by Defluorinases
Defluorinases are enzymes capable of cleaving the highly stable carbon-fluorine bond. Certain defluorinases exhibit activity towards α,α-difluoroacetic acid (DFAA), converting it to glyoxylic acid through a two-step hydrolytic process. This enzymatic reaction is of interest for bioremediation and for understanding the metabolic pathways of fluorinated compounds.
Experimental Protocol: Continuous Spectrophotometric Assay for Defluorinase Activity
This protocol describes a coupled-enzyme assay for the continuous monitoring of defluorinase activity with difluoroacetate as the substrate. The production of glyoxylate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm.[2][3]
Materials:
-
Purified defluorinase (e.g., from Delftia acidovorans (DEF1) or Dechloromonas aromatica (DEF2))[2]
-
Difluoroacetic acid (DFAA)
-
Lactate dehydrogenase (LDH)
-
NADH
-
HEPES buffer (pH 7.5)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing HEPES buffer, NADH, and LDH.
-
Initiation of Reaction: Add the purified defluorinase enzyme to the reaction mixture.
-
Substrate Addition: Start the reaction by adding a known concentration of difluoroacetic acid.
-
Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH consumption is directly proportional to the rate of glyoxylate production by the defluorinase.
-
Data Analysis: Calculate the specific activity of the defluorinase in terms of µmol of substrate converted per minute per mg of enzyme.
Quantitative Data: Substrate Specificity of Defluorinases
The following table presents the specific activities of two defluorinases, DEF1 and DEF2, with various halogenated substrates.
| Substrate | DEF1 Specific Activity (nmol/min/mg) | DEF2 Specific Activity (nmol/min/mg) |
| Difluoroacetic acid | Detectable | ~7.5 |
| Chlorofluoroacetic acid | Not Detectable | Detectable |
| Dichloroacetic acid | Not Detectable | Detectable |
| 2,2-Dichloropropionic acid | Not Detectable | Detectable |
| α-Fluorophenylacetic acid | 14,000 ± 1,000 | 33,000 ± 1,000 |
Data adapted from a study on a coupled-enzyme continuous assay for defluorinases.[2]
Signaling Pathway: Enzymatic Defluorination of Difluoroacetate
The enzymatic defluorination of difluoroacetate proceeds through a two-step mechanism to yield glyoxylate.[4]
Caption: Proposed Pathway for Defluorination of Difluoroacetate.
Applications in Drug Development
The incorporation of fluorine atoms into organic molecules can significantly alter their metabolic stability, membrane permeability, and binding affinity.[5] α,α-Difluoromethyl groups, in particular, can act as lipophilic hydrogen bond donors, making them valuable bioisosteres for hydroxyl, thiol, or methyl groups in medicinal chemistry.[5] The enzymatic methods described above provide access to chiral α,α-difluorocarboxylic acids and their derivatives, which are key precursors for the synthesis of novel drug candidates. For instance, enantiomerically pure fluorinated compounds are crucial for developing drugs with improved efficacy and reduced side effects. The study of defluorination by microbial enzymes also provides insights into the potential environmental fate and metabolic pathways of fluorinated pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α‐Halocarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common side reactions in the α,α-difluorination of carboxylic acids
Welcome to the technical support center for the α,α-difluorination of carboxylic acids. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during this important transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the α,α-difluorination of carboxylic acids?
A1: The most prevalent side reactions include incomplete fluorination leading to the α-monofluoro carboxylic acid, and decarboxylation, particularly under harsh reaction conditions. Other potential side reactions can include elimination or rearrangement, especially if the substrate is prone to such pathways. In some methods, the formation of acid anhydrides as byproducts has also been observed.[1]
Q2: My reaction is yielding a significant amount of the mono-fluorinated product. How can I improve the yield of the desired α,α-difluoro carboxylic acid?
A2: Incomplete fluorination is a common issue. To favor difluorination, consider the following adjustments:
-
Increase the stoichiometry of the fluorinating agent: A higher excess of the fluorinating reagent can drive the reaction towards the difluorinated product.
-
Elevate the reaction temperature: Higher temperatures can provide the necessary activation energy for the second fluorination step.
-
Extend the reaction time: Allowing the reaction to proceed for a longer duration may enable the complete conversion of the mono-fluorinated intermediate.
-
Choice of fluorinating agent: Some fluorinating agents are more reactive than others. For instance, by altering the amount of Selectfluor, a highly selective mono- and difluorination of 1,3-dicarbonyl compounds can be achieved.[2]
Q3: I am observing significant degradation of my starting material. What could be the cause?
A3: Degradation of the starting material can be attributed to several factors:
-
Harsh reaction conditions: High temperatures or highly reactive fluorinating agents can lead to decomposition.
-
Incompatible functional groups: Certain functional groups on the carboxylic acid substrate may not be stable to the reaction conditions.
-
Presence of water: While some fluorinations can be performed in aqueous media, the presence of water can sometimes lead to unwanted hydrolysis or other side reactions.[2] For instance, in the fluorination of phenylacetic acid derivatives with Selectfluor, the presence of water can promote decarboxylative fluorination.[2]
Q4: How can I minimize the formation of the decarboxylated byproduct?
A4: Decarboxylation is often promoted by radical pathways or high temperatures. To minimize this side reaction:
-
Employ milder reaction conditions: Lowering the reaction temperature can often suppress decarboxylation.
-
Choose a suitable fluorinating agent: Some fluorinating agents are less prone to inducing radical pathways.
-
Control the reaction atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce radical-mediated side reactions.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the α,α-difluorination of carboxylic acids.
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion of starting material | Insufficient reactivity of the fluorinating agent. | Switch to a more powerful fluorinating agent (e.g., from a milder electrophilic fluorine source to a more reactive one). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for decomposition. | |
| Inefficient activation of the carboxylic acid. | Ensure the appropriate base and reaction conditions are used to form the enolate or other reactive intermediate. | |
| Mixture of mono- and di-fluorinated products | Insufficient amount of fluorinating agent. | Increase the molar equivalents of the fluorinating agent. |
| Short reaction time. | Extend the reaction duration and monitor the progress by techniques like 19F NMR or LC-MS. | |
| Low reaction temperature for the second fluorination. | Increase the reaction temperature after the initial mono-fluorination has occurred. | |
| Formation of decarboxylated byproduct | Reaction temperature is too high. | Lower the reaction temperature. |
| Radical mechanism is favored. | Use radical scavengers (if compatible with the reaction) or switch to a non-radical fluorination method. | |
| Presence of water promoting decarboxylative fluorination.[2] | Ensure anhydrous conditions if the chosen method is sensitive to water. | |
| Formation of elimination or rearrangement products | Substrate is prone to elimination (e.g., contains a good leaving group in the β-position). | Modify the substrate to remove the labile group or choose a fluorination method that proceeds under milder, non-elimination-favoring conditions. The use of ketene acetals with AcOF can circumvent these issues.[3] |
| Carbocationic intermediates are formed. | Use a fluorination method that avoids the formation of carbocations, or use a less polar solvent. | |
| Formation of acid anhydride byproduct | Reaction conditions favor condensation of the carboxylic acid. | Certain methods, like using elemental sulfur and Selectfluor, are reported to avoid the formation of acid anhydrides.[1] |
Experimental Protocols
While specific protocols are highly dependent on the substrate and the chosen fluorination method, a general workflow for the α,α-difluorination of a carboxylic acid is outlined below. Note: This is a generalized procedure and must be adapted based on literature precedents for the specific substrate and fluorinating agent.
Caption: A generalized workflow for a typical α,α-difluorination experiment.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between common problems encountered during α,α-difluorination and their potential solutions.
Caption: Logical connections between experimental issues and corrective actions.
References
- 1. Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor [organic-chemistry.org]
- 2. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 3. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2,2-Difluorohexanoic Acid
Welcome to the technical support center for the synthesis and purification of 2,2-difluorohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most prevalent impurity is typically the unreacted starting material, ethyl 2,2-difluorohexanoate, especially when the synthesis involves the hydrolysis of this ester. Other potential impurities can arise from side reactions during the synthesis of the ester itself, for instance, through a Reformatsky reaction, which may introduce byproducts from competing aldol condensation reactions.[1] Inadequate purification can also lead to the presence of residual solvents or reagents.
Q2: How can I effectively remove the unreacted ethyl 2,2-difluorohexanoate from my this compound product?
A2: Fractional distillation under reduced pressure is a highly effective method for separating this compound from the more volatile ethyl 2,2-difluorohexanoate. The significant difference in their boiling points allows for a clean separation. Additionally, careful control of the hydrolysis reaction conditions, such as reaction time and temperature, can minimize the amount of unreacted ester.
Q3: My final product is an oil, but I expected a solid. What could be the issue?
A3: this compound is a low-melting solid. The presence of impurities, particularly residual solvents or the ethyl ester starting material, can depress the melting point and cause the product to appear as an oil at room temperature. Thorough purification by fractional distillation or recrystallization should yield the solid product.
Q4: What is the recommended method for analyzing the purity of this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for both qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound and its potential impurities.[2] Due to the polar nature of the carboxylic acid, chemical derivatization (e.g., silylation) is often necessary prior to GC-MS analysis to enhance volatility and improve chromatographic performance.[3]
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of Ethyl 2,2-Difluorohexanoate
Symptoms:
-
The presence of a significant peak corresponding to ethyl 2,2-difluorohexanoate in the GC-MS analysis of the final product.
-
The final product is an oil or has a broad melting point range.
-
Lower than expected yield of this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting ester spot/peak is no longer prominent. Extend the reaction time as necessary. |
| Inadequate Base Concentration | Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used to drive the hydrolysis to completion. |
| Low Reaction Temperature | Increase the reaction temperature to the recommended level for the specific hydrolysis protocol to ensure an adequate reaction rate. |
| Poor Solubility of the Ester | If using a biphasic system, ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The addition of a phase-transfer catalyst may also be beneficial. |
Issue 2: Presence of Unknown Impurities in the Final Product
Symptoms:
-
Multiple unexpected peaks in the GC-MS or NMR spectrum.
-
Discoloration of the final product.
-
Difficulty in inducing crystallization.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Side Reactions During Synthesis | If a Reformatsky reaction was used to prepare the starting ester, byproducts from self-condensation of the aldehyde or ketone reactant may be present.[1] Purify the intermediate ester carefully before proceeding to the hydrolysis step. |
| Thermal Decomposition | Avoid excessive temperatures during distillation, as this can lead to decarboxylation or other degradation pathways. Use of reduced pressure for distillation is highly recommended. |
| Contaminated Reagents or Solvents | Ensure the use of high-purity reagents and solvents to prevent the introduction of extraneous impurities. |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of crude this compound containing residual ethyl 2,2-difluorohexanoate.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum pump and gauge
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound in the round-bottom flask.
-
Apply a vacuum to the system, gradually reducing the pressure.
-
Begin heating the flask gently with the heating mantle.
-
Collect the initial fraction, which will be enriched in the lower-boiling ethyl 2,2-difluorohexanoate. Monitor the temperature at the distillation head; it should remain relatively constant during the distillation of the ester.
-
Once the temperature begins to rise, change the receiving flask to collect the purified this compound.
-
Continue distillation until most of the acid has been collected, leaving a small residue in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Recrystallization of this compound
This protocol is suitable for further purifying the distilled this compound.
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., a mixture of a good solvent like diethyl ether and a poor solvent like hexane)
Procedure:
-
Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature or with gentle warming.
-
Slowly add the "poor" solvent until the solution becomes slightly cloudy (turbid).
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
For further crystallization, cool the flask in an ice bath.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Key Impurities Removed | Advantages | Disadvantages |
| Fractional Distillation | >98% | Ethyl 2,2-difluorohexanoate, volatile solvents | Effective for large-scale purification, good separation of components with different boiling points. | Requires specialized equipment, potential for thermal degradation if not performed under vacuum. |
| Recrystallization | >99% | Less soluble impurities, can remove some colored byproducts | High purity can be achieved, removes non-volatile impurities. | Yield loss, requires finding a suitable solvent system. |
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for purifying this compound.
References
Optimizing reaction conditions for the synthesis of 2,2-difluorohexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-difluorohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary routes for the synthesis of this compound involve the introduction of two fluorine atoms at the α-position of a six-carbon chain. Common strategies include:
-
α,α-Difluorination of Hexanal: This involves the direct fluorination of hexanal using an electrophilic fluorinating agent.
-
Fluorination of Ethyl 2-Oxohexanoate (a β-keto ester): This method involves the difluorination of a β-keto ester followed by a cleavage reaction to yield the desired carboxylic acid.
-
From Hexanoic Acid Derivatives: This can involve the conversion of hexanoic acid to a derivative that is more amenable to α,α-difluorination, followed by hydrolysis.
Q2: What are the most critical safety precautions to take during this synthesis?
A2: Working with fluorinating agents requires strict safety measures.
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Be aware of the reactivity and potential hazards of all chemicals used, especially the fluorinating agents, which can be highly reactive and corrosive.
-
Have appropriate quenching agents and emergency procedures in place.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are particularly useful for characterizing the fluorinated products.
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis of this compound via two potential synthetic pathways.
Pathway 1: α,α-Difluorination of Hexanal followed by Oxidation
This pathway involves two main stages: the difluorination of hexanal to form 2,2-difluorohexanal, and its subsequent oxidation to this compound.
Experimental Workflow: Pathway 1
Caption: Experimental workflow for the synthesis of this compound from hexanal.
Troubleshooting: Pathway 1
| Problem | Possible Cause | Suggested Solution |
| Low or no conversion of hexanal | Inactive fluorinating agent. | Use a fresh batch of the fluorinating agent. Ensure it has been stored under appropriate conditions (cool, dry, and inert atmosphere). |
| Low reaction temperature. | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the progress. | |
| Ineffective catalyst. | Ensure the catalyst is of high purity. Consider increasing the catalyst loading. | |
| Formation of mono-fluorinated byproduct | Insufficient amount of fluorinating agent. | Increase the molar equivalents of the fluorinating agent. |
| Short reaction time. | Extend the reaction time and monitor by TLC or GC-MS until the mono-fluorinated intermediate is consumed. | |
| Low yield of 2,2-difluorohexanal after oxidation | Over-oxidation or side reactions. | Use a milder oxidizing agent. Control the reaction temperature carefully, performing the reaction at a lower temperature if necessary. |
| Loss of volatile product during work-up. | Use chilled solvents for extraction and minimize the use of high temperatures during solvent removal. | |
| Difficulty in purifying the final product | Presence of unreacted starting material or byproducts. | Optimize the purification method. For distillation, ensure the vacuum is stable. For chromatography, screen different solvent systems. |
| Formation of an azeotrope with the solvent. | Try a different solvent for the final purification step. |
Pathway 2: Synthesis via Ethyl 2,2-Difluorohexanoate
This common and often higher-yielding pathway involves the preparation of an ester intermediate, ethyl 2,2-difluorohexanoate, which is then hydrolyzed to the final acid.
Experimental Workflow: Pathway 2
Caption: Experimental workflow for the synthesis of this compound from ethyl 2-bromohexanoate.
Troubleshooting: Pathway 2
| Problem | Possible Cause | Suggested Solution |
| Incomplete conversion of ethyl 2-bromohexanoate | Insufficiently reactive fluoride source. | Ensure the KF is anhydrous and finely powdered to maximize its surface area and reactivity. Consider using a phase-transfer catalyst to enhance the reaction rate. |
| Low reaction temperature. | This reaction often requires high temperatures. Ensure the reaction is heated to the appropriate temperature as specified in the literature for similar substrates. | |
| Formation of elimination byproducts (alkenes) | Reaction temperature is too high or the base is too strong. | Carefully control the reaction temperature. If using a base, a weaker, non-nucleophilic base might be preferable. |
| Incomplete hydrolysis of the ester | Insufficient amount of base or short reaction time. | Use a larger excess of the base and/or increase the reaction time. Monitor the reaction by TLC or GC-MS until the ester is fully consumed. |
| Steric hindrance around the ester group. | Consider using a stronger acid or base for hydrolysis, or increasing the reaction temperature. | |
| Low yield after acidification and extraction | Incomplete protonation of the carboxylate salt. | Ensure the pH is sufficiently acidic (pH < 2) before extraction. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions with an appropriate organic solvent to ensure complete recovery of the product. |
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical reaction conditions for the key steps in the synthesis of α,α-difluoro carboxylic acid derivatives, based on literature for analogous compounds.
| Reaction Step | Reagent/Catalyst | Solvent | Temperature (°C) | Typical Yield (%) |
| α,α-Difluorination of Aldehyde | Selectfluor / L-proline | Acetonitrile | 0 - 25 | 60 - 85 |
| Oxidation of Aldehyde | KMnO₄ | Acetone/Water | 0 - 25 | 70 - 90 |
| Fluorination of Bromoester | Anhydrous KF | Sulfolane | 120 - 140 | 80 - 95 |
| Ester Hydrolysis | NaOH or KOH | Ethanol/Water | 25 - 80 | 90 - 98 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-Difluorohexanoate
-
To a dried flask under an inert atmosphere, add anhydrous potassium fluoride (2.5 eq) and a high-boiling polar aprotic solvent (e.g., sulfolane).
-
Add ethyl 2-bromohexanoate (1.0 eq) to the suspension.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 6-8 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 2,2-difluorohexanoate.
Protocol 2: Hydrolysis of Ethyl 2,2-Difluorohexanoate
-
Dissolve ethyl 2,2-difluorohexanoate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide or potassium hydroxide (2.0 - 3.0 eq) in water dropwise to the ester solution.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH < 2 with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.
Logical Troubleshooting Diagram
Caption: A logical diagram for troubleshooting low yields in a two-step synthesis.
Troubleshooting low yields in α,α-difluorination reactions
Welcome to the technical support center for α,α-difluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data, and experimental protocols to enhance the yield and selectivity of your difluorination reactions.
Frequently Asked questions (FAQs)
Q1: My α,α-difluorination reaction is giving a low yield. What are the most common causes?
A1: Low yields in α,α-difluorination reactions can stem from several factors. The most common culprits include:
-
Presence of Moisture: Many fluorinating reagents and reaction intermediates are highly sensitive to moisture.[1][2][3]
-
Reagent Quality: The purity of the substrate, fluorinating agent, and solvents is critical for reaction success.[1][4]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.[1][5][6]
-
Improper Workup: The desired product can be lost or decompose during extraction and purification steps.[3][7]
-
Side Reactions: Formation of mono-fluorinated byproducts or decomposition of the starting material can reduce the yield of the desired difluorinated product.[8][9]
Q2: How can I minimize the formation of the mono-fluorinated byproduct?
A2: The formation of mono-fluorinated species is a common issue. To favor difluorination, consider the following:
-
Choice of Fluorinating Agent: Some reagents are more prone to monofluorination. N-Fluorodibenzenesulfonimide (NFSI) and Selectfluor™ are often used for selective monofluorination, so careful selection is key.[9][10]
-
Reaction Stoichiometry: Ensure you are using a sufficient excess of the fluorinating agent.
-
Reaction Time and Temperature: Longer reaction times or higher temperatures might be necessary to drive the reaction to completion and form the difluorinated product.[6] However, be aware that harsh conditions can also lead to decomposition.[2]
Q3: My fluorinating agent doesn't seem to be working. What could be the problem?
A3: Inactive fluorinating reagents are a frequent cause of reaction failure.[2]
-
Decomposition: Many fluorinating agents, such as DAST and Deoxo-Fluor, are sensitive to moisture and can degrade over time.[11] It is crucial to use a fresh bottle or a properly stored reagent.
-
Incompatibility: Ensure the fluorinating agent is compatible with your solvent and other reagents. For example, Selectfluor can react exothermically with solvents like DMF, pyridine, and DMSO.[2][12]
Troubleshooting Guide: Low Yields
This guide provides a systematic approach to diagnosing and resolving low yields in your α,α-difluorination reactions.
Problem 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inactive Fluorinating Reagent | Use a fresh, unopened bottle of the fluorinating agent. Ensure proper storage under anhydrous conditions.[11] |
| Insufficient Reagent | Increase the molar equivalents of the fluorinating agent. For sterically hindered substrates, a larger excess may be necessary.[11] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Some reactions require heating to proceed at a reasonable rate.[2][11] |
| Poor Substrate Reactivity | The electronic or steric properties of your substrate may hinder the reaction. Consider using a more reactive fluorinating agent or a suitable catalyst. |
| Presence of Moisture | Rigorously dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3] |
Problem 2: Formation of Multiple Products and Byproducts
If your reaction mixture shows multiple spots on TLC or peaks in GC/MS, this indicates the formation of side products.
| Potential Cause | Recommended Solution |
| Over-fluorination or Decomposition | Undesirable byproducts can form from the decomposition of the fluorinating agent.[3] Consider lowering the reaction temperature or using a milder fluorinating agent. |
| Solvent Incompatibility | The solvent can participate in side reactions.[2] Screen a range of anhydrous, non-nucleophilic solvents such as acetonitrile, dichloromethane, or toluene.[2][5] |
| Incorrect Stoichiometry | An incorrect ratio of reagents can lead to the formation of mono-fluorinated or other undesired products.[6] Carefully control the stoichiometry of your reactants. |
| Presence of a Strong Base | Basic conditions can promote elimination reactions, especially with certain substrates.[11] If possible, use neutral or acidic conditions. |
Experimental Protocols
General Protocol for α,α-Difluorination of a Ketone using Selectfluor™
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the ketone substrate (1.0 mmol) and a suitable anhydrous solvent (e.g., acetonitrile, 10 mL) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Add Selectfluor™ (2.2 mmol, 2.2 equivalents) to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Fluorinating Agents for the α,α-Difluorination of Phenylacetyl Chloride
| Entry | Fluorinating Agent | Catalyst System | Yield (%) |
| 1 | Selectfluor | Sn(OTf)₂, Pyridine, KBARF | 85 |
| 2 | Selectfluor | Sn(OTf)₂, Pyridine | 70 |
| 3 | Selectfluor | Pyridine | 20 |
| 4 | Selectfluor | None | <5 |
Data synthesized from information in Organic Letters, 2011, 13 (18), pp 4834–4836.[8] This table demonstrates the synergistic effect of a three-component catalyst system in improving the yield of the difluorinated product.[8]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low yields in α,α-difluorination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How to improve the yield of fluorinated pharmaceutical intermediates in synthesis? - Blog [sinoshiny.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. A quantitative reactivity scale for electrophilic fluorinating reagents - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03596B [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Degradation pathways of 2,2-difluorohexanoic acid under acidic/basic conditions
Technical Support Center: Degradation of 2,2-Difluorohexanoic Acid
Frequently Asked Questions (FAQs)
Q1: How stable is the C-F bond in this compound expected to be under typical acidic or basic laboratory conditions?
A1: The carbon-fluorine bond is the strongest single bond in organic chemistry, making compounds like this compound highly resistant to degradation.[1][2] Under standard laboratory acidic or basic conditions (e.g., 1M HCl or 1M NaOH at room temperature), significant degradation is not expected over short time frames. The presence of two fluorine atoms on the alpha-carbon can influence the acidity of the carboxylic acid group but does not inherently weaken the C-F bonds.[3][4][5]
Q2: What are the likely degradation pathways for this compound under harsh acidic or basic conditions?
A2: While specific pathways are unconfirmed, hypothetical routes can be proposed based on general chemical principles.
-
Under strong basic (alkaline) conditions (e.g., concentrated NaOH, elevated temperature): Nucleophilic substitution of fluoride by hydroxide is a potential, albeit slow, pathway. This could lead to the formation of 2-fluoro-2-hydroxyhexanoic acid and subsequently 2-oxohexanoic acid. Complete mineralization to fluoride ions, water, and carbon dioxide would require very aggressive conditions, such as hydrothermal alkaline treatment.[6]
-
Under strong acidic conditions (e.g., concentrated H₂SO₄, heat): Acid-catalyzed hydrolysis is a possibility, though generally less effective than alkaline conditions for C-F bond cleavage. The primary site of reaction would likely still be the carboxylic acid group (e.g., esterification if an alcohol is present) rather than the C-F bonds.
Q3: What analytical techniques are recommended for studying the degradation of this compound?
A3: A multi-technique approach is advisable.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for quantifying PFAS and their degradation products at trace levels.[7][8][9] It is essential for tracking the disappearance of the parent compound and the appearance of potential degradation products.
-
Ion Chromatography (IC): Useful for quantifying the release of fluoride ions (F⁻), which is a direct measure of C-F bond cleavage.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): Provides information on the chemical environment of the fluorine atoms and can be used to identify and quantify fluorinated degradation products.[10]
-
Total Organic Fluorine (TOF) Analysis: Can be used to perform a mass balance on fluorine to ensure all fluorinated products are accounted for.
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my experiment.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh conditions. | The C-F bond is extremely stable.[1][2] Increase the temperature, pressure, and/or concentration of the acid or base. Consider more aggressive methods like hydrothermal treatment or advanced oxidation processes. |
| Analytical method not sensitive enough. | Optimize your LC-MS/MS method for low detection limits.[11] Ensure proper sample preparation, including solid-phase extraction (SPE) for pre-concentration if necessary.[9][12] |
| Short experiment duration. | Extend the duration of the experiment. Degradation of fluorinated compounds can be very slow. |
Issue 2: I am seeing background contamination of PFAS in my control samples.
| Possible Cause | Troubleshooting Step |
| Contamination from laboratory equipment. | Many lab materials (e.g., PTFE tubing, vial caps) contain PFAS that can leach into samples.[8][13] Replace PTFE components with PEEK or polyethylene where possible.[8][12] |
| Contamination from solvents or reagents. | Use high-purity, PFAS-free solvents and reagents. Run solvent blanks to check for contamination. |
| LC system contamination. | Install a delay column between the pump and the autosampler to separate background PFAS from the analytical peak.[12][13] |
Issue 3: Poor reproducibility of quantitative results.
| Possible Cause | Troubleshooting Step |
| Matrix effects in LC-MS/MS. | The sample matrix (e.g., high salt concentration) can suppress or enhance the ionization of the analyte.[14] Use isotopically labeled internal standards to correct for matrix effects.[14] Perform matrix-matched calibrations. |
| Inconsistent sample preparation. | Ensure a standardized and validated solid-phase extraction (SPE) protocol is used for all samples.[9] |
| Analyte adsorption to containers. | Use polypropylene containers instead of glass, as PFAS can adsorb to glass surfaces. |
Experimental Protocols
Protocol 1: Kinetic Study of this compound Degradation under Alkaline Conditions
-
Objective: To determine the degradation rate of this compound in a high-pH aqueous solution at elevated temperatures.
-
Materials:
-
This compound
-
10 M Sodium Hydroxide (NaOH) solution
-
PFAS-free deionized water
-
Polypropylene reaction vessels
-
Thermostatically controlled heating block or water bath
-
-
Procedure:
-
Prepare a stock solution of this compound in PFAS-free water.
-
In a series of polypropylene vessels, add the appropriate volumes of stock solution, water, and 10 M NaOH to achieve the desired final concentrations (e.g., 1 µM this compound in 1 M NaOH).
-
Prepare control samples with no NaOH.
-
Seal the vessels and place them in the heating block set to the desired temperature (e.g., 80°C).
-
At specified time points (e.g., 0, 24, 48, 72, 96 hours), remove a vessel from each condition.
-
Immediately cool the vessel in an ice bath to quench the reaction.
-
Neutralize the sample with an appropriate acid (e.g., HCl).
-
Analyze the concentration of this compound using a validated LC-MS/MS method.
-
Analyze the concentration of fluoride ions using ion chromatography.
-
-
Data Analysis:
Data Presentation
Table 1: Hypothetical Degradation of this compound (1 µM) at 80°C
| Time (hours) | Condition | This compound Conc. (µM) | Fluoride Ion Conc. (µM) |
| 0 | 1 M NaOH | 1.00 | < 0.01 |
| 24 | 1 M NaOH | 0.85 | 0.28 |
| 48 | 1 M NaOH | 0.72 | 0.54 |
| 72 | 1 M NaOH | 0.61 | 0.76 |
| 96 | 1 M NaOH | 0.52 | 0.94 |
| 96 | Control (Water) | 0.99 | < 0.01 |
Table 2: Illustrative First-Order Degradation Rate Constants
| Condition | Temperature (°C) | Rate Constant (k, hr⁻¹) | Half-life (t½, hours) |
| 1 M NaOH | 80 | 0.0068 | 102 |
| 1 M HCl | 80 | < 0.0001 | > 6930 |
Visualizations
Caption: Experimental workflow for studying the degradation of this compound.
Caption: Hypothetical degradation pathway of this compound under basic conditions.
References
- 1. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 10. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ssi.shimadzu.com [ssi.shimadzu.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. first-order degradation kinetics: Topics by Science.gov [science.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cran.r-project.org [cran.r-project.org]
- 18. Chemical degradation kinetics for two-dimensional materials in natural and biological environments – a data-driven review - Environmental Science: Nano (RSC Publishing) [pubs.rsc.org]
Preventing byproduct formation in reactions with 2,2-difluorohexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-difluorohexanoic acid. The information is designed to help you anticipate and resolve common issues related to byproduct formation in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a valuable building block in medicinal chemistry and materials science. It is commonly used in esterification, amidation, and decarboxylation reactions to introduce the difluoromethylene group into target molecules. This moiety can act as a bioisostere for an ether oxygen or a carbonyl group, potentially improving the metabolic stability and pharmacokinetic properties of a drug candidate.
Q2: Why is byproduct formation a concern when working with this compound?
A2: Byproduct formation can reduce the yield of the desired product, complicate purification, and in some cases, lead to the formation of compounds with undesirable properties. The presence of two electron-withdrawing fluorine atoms at the α-position influences the reactivity of the carboxyl group and the adjacent C-H bonds, potentially leading to side reactions not commonly observed with non-fluorinated carboxylic acids.
Q3: How can I detect the formation of byproducts in my reaction?
A3: A combination of analytical techniques is recommended for monitoring your reaction and identifying byproducts. These include:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product and byproduct formation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information for both the desired product and any impurities. ¹⁹F NMR is particularly useful for tracking fluorine-containing species.
Troubleshooting Guides
Esterification Reactions
Issue: Low yield of the desired ester and formation of unknown byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete reaction | - Increase reaction time.- Increase the equivalents of the alcohol.- Use a more effective coupling agent (e.g., DCC, EDC).- Remove water as it forms using a Dean-Stark apparatus or molecular sieves. | Drive the equilibrium towards the product side, increasing the yield of the desired ester. |
| Hydrolysis of the ester product | - Ensure anhydrous reaction conditions by drying solvents and reagents.- Use a non-aqueous workup if possible.- The presence of α,α-difluoro groups can accelerate ester hydrolysis.[1][2] | Minimize the reversion of the ester to the carboxylic acid, thereby improving the isolated yield. |
| Elimination of HF | - Use milder reaction conditions (lower temperature).- Avoid strong, non-nucleophilic bases. | Reduce the formation of α-fluoro-α,β-unsaturated ester byproducts. |
| Side reactions of the coupling agent | - If using a carbodiimide (e.g., DCC), N-acylurea byproducts can form. These are often insoluble and can be removed by filtration.- Choose a water-soluble carbodiimide (e.g., EDC) to simplify purification. | Cleaner reaction profile and easier purification of the target ester. |
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add this compound (1.0 eq).
-
Add the desired alcohol (3.0-5.0 eq) and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, 0.05 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: Esterification Workflow
Caption: Workflow for a typical Fischer esterification reaction.
Amidation Reactions
Issue: Incomplete conversion to the amide and difficult purification.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Poor activation of the carboxylic acid | - Use a more potent coupling agent (e.g., HATU, HOBt/EDC).- Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride or oxalyl chloride prior to reaction with the amine. | Increased reaction rate and higher conversion to the desired amide. |
| Salt formation with the amine | - Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize any acid formed and free up the amine nucleophile. Use at least one equivalent of base. | Prevents the amine from being protonated and rendered non-nucleophilic, thus promoting the amidation reaction. |
| Hydrolysis of the amide product | - Ensure anhydrous conditions.- Amides are generally more stable to hydrolysis than esters, but forcing conditions (strong acid/base and heat) can lead to cleavage.[3][4] | Preservation of the amide product during the reaction and workup. |
| Epimerization at an adjacent chiral center | - If the amine or carboxylic acid contains a chiral center, harsh conditions or certain coupling agents can lead to racemization.- Use milder coupling agents and reaction conditions. | Retention of stereochemical integrity in the final product. |
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction with an organic solvent and wash with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Diagram: Amidation Troubleshooting Logic
Caption: A logical guide for troubleshooting amidation reactions.
Decarboxylation Reactions
Issue: The decarboxylation reaction is not proceeding or is giving a mixture of products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Reaction temperature is too low | - Gradually increase the reaction temperature while monitoring for product formation and decomposition. | Initiate or accelerate the rate of decarboxylation. |
| Unstable intermediate | - The presence of the gem-difluoro group may influence the stability of any intermediates (e.g., carbanions) formed during decarboxylation. The reaction mechanism may differ from non-fluorinated analogs. | Understanding the potential for alternative reaction pathways. |
| Elimination or rearrangement byproducts | - The electron-withdrawing nature of the fluorine atoms could promote elimination or rearrangement pathways, especially at higher temperatures.- Carefully analyze the byproduct profile to identify these species. | Identification of competing side reactions, which can inform optimization of reaction conditions. |
| Inappropriate solvent | - The choice of solvent can influence the stability of intermediates and the reaction rate.- Screen a range of high-boiling point solvents (e.g., DMSO, diphenyl ether). | Find a solvent that facilitates the desired decarboxylation while minimizing side reactions. |
-
Place the this compound derivative in a flask equipped with a distillation head or a gas outlet to a bubbler.
-
Heat the compound in a high-boiling solvent or neat, if it is a liquid at the reaction temperature.
-
Monitor the evolution of CO₂ gas.
-
Follow the reaction progress by taking aliquots and analyzing them by GC-MS or NMR.
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Once the starting material is consumed, cool the reaction and purify the product, often by distillation or chromatography.
Diagram: Decarboxylation Signaling Pathway
Caption: Potential pathways in the decarboxylation of a this compound derivative.
References
Improving the solubility of 2,2-difluorohexanoic acid for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of 2,2-difluorohexanoic acid for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for in vitro assays?
This compound is a synthetic derivative of hexanoic acid, a short-chain fatty acid. The introduction of fluorine atoms can significantly alter the molecule's physicochemical properties, which is a common strategy in drug discovery.[1][2] For in vitro assays, ensuring the compound is fully dissolved in the culture medium is critical. Precipitation of the compound can lead to inaccurate and irreproducible results, as the effective concentration is reduced, and the precipitate itself may be cytotoxic to cells.[3]
Q2: What are the initial steps to dissolve this compound for my experiments?
A recommended starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[3][4] This stock can then be serially diluted to the final working concentration in your pre-warmed cell culture medium.[3] It is crucial to keep the final concentration of the organic solvent low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.[3][5][6]
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Directly dissolving carboxylic acids, especially those with longer carbon chains, in aqueous solutions at neutral pH can be challenging. The protonated form of the acid is less water-soluble.[7] While this compound is a relatively short-chain fatty acid, its solubility in neutral aqueous media may be limited. Preparing a concentrated stock solution in an appropriate solvent is generally a more reliable approach.
Q4: What are the common methods to improve the solubility of compounds like this compound?
Several techniques can be employed to enhance the solubility of poorly soluble compounds for in vitro assays:
-
pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group, making it more water-soluble.[7][][9]
-
Co-solvents: Using water-miscible organic solvents can increase the solubility of non-polar compounds.[4][][10]
-
Cyclodextrins: These molecules can encapsulate hydrophobic compounds, forming inclusion complexes that are more soluble in aqueous solutions.[11][12][13]
Troubleshooting Guide
Issue 1: My this compound precipitated immediately after adding the DMSO stock to the cell culture medium.
| Possible Cause | Suggested Solution |
| High final concentration of the compound: The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium. | Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.[3] |
| Low temperature of the medium: Adding the compound to cold media can decrease its solubility.[3] | Always use pre-warmed (37°C) cell culture media for your dilutions.[3] |
| Rapid addition of the stock solution: Adding the stock solution too quickly can cause localized high concentrations, leading to precipitation. | Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing.[3] |
Issue 2: The cell culture medium turned cloudy hours after adding the compound.
| Possible Cause | Suggested Solution |
| Temperature fluctuations: Changes in temperature between the lab bench and the incubator can affect compound solubility.[3] | Minimize the time that culture vessels are outside the incubator. Ensure the incubator provides a stable temperature.[3] |
| pH shift in the medium: The CO2 environment in an incubator can alter the pH of the medium, potentially affecting the solubility of pH-sensitive compounds.[3][14] | Ensure your medium is properly buffered for the CO2 concentration in your incubator. Consider using a medium with HEPES buffer for additional pH stability.[14][15] |
| Interaction with media components: The compound may be interacting with salts or proteins in the serum, leading to the formation of insoluble complexes.[16] | Test the solubility of the compound in the basal medium without serum first. If it remains soluble, the issue may be with serum components. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of this compound in DMSO
Materials:
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This compound (MW: 152.14 g/mol )[17]
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weigh out 15.21 mg of this compound.
-
Transfer the weighed compound to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Brief sonication can be used if necessary to aid dissolution.[3]
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Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Assessment in Cell Culture Medium
Materials:
-
100 mM stock solution of this compound in DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a series of dilutions of the 100 mM stock solution in the pre-warmed cell culture medium in a 96-well plate. Aim for a range of final concentrations (e.g., 1 µM to 1 mM).
-
Include a DMSO-only control at the highest concentration used for the compound dilutions.[5]
-
Incubate the plate at 37°C and 5% CO2.[3]
-
Visually inspect the wells for any signs of cloudiness or precipitate under a microscope at various time points (e.g., 0, 2, 6, and 24 hours).[3]
-
The highest concentration that remains clear throughout the observation period is the maximum soluble concentration under these conditions.
Data Presentation
Table 1: Solubility Enhancement Strategies for this compound
| Method | Principle | Advantages | Considerations |
| pH Adjustment | Increases the ionization of the carboxylic acid, enhancing its interaction with water.[7][9] | Simple and cost-effective.[] | The required pH may not be compatible with the cell model. Can alter the biological activity of the compound. |
| Co-solvents (e.g., DMSO, Ethanol) | Reduces the polarity of the aqueous medium, allowing for better solvation of hydrophobic molecules.[][18] | Effective for many poorly soluble compounds.[4] | High concentrations can be toxic to cells.[3][6] The final solvent concentration should be kept consistent across all experimental conditions.[5] |
| Cyclodextrins (e.g., β-cyclodextrin) | Forms inclusion complexes by encapsulating the hydrophobic part of the molecule.[12][13] | Can significantly increase aqueous solubility and stability.[11][12][13] Biocompatible at typical concentrations. | The size of the cyclodextrin cavity must be appropriate for the guest molecule.[19] May alter the effective concentration of the compound available to interact with cells. |
Visualizations
Caption: Workflow for preparing and testing the solubility of this compound.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 7. reddit.com [reddit.com]
- 9. PH adjustment: Significance and symbolism [wisdomlib.org]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrin-based Pickering emulsions: functional properties and drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - AR [thermofisher.com]
- 15. adl.usm.my [adl.usm.my]
- 16. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 17. This compound | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2,2-Difluorohexanoic Acid
Welcome to the Technical Support Center for the scale-up synthesis of 2,2-difluorohexanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound suitable for scale-up?
A1: The most common and scalable approach involves a two-step synthesis:
-
Formation of Ethyl 2,2-difluorohexanoate: This intermediate is typically synthesized via a Reformatsky-type reaction between ethyl bromodifluoroacetate and butyraldehyde using zinc metal. This reaction forms the carbon-carbon bond and introduces the difluoroester moiety in a single step.[1][2][3][4]
-
Hydrolysis to this compound: The resulting ethyl 2,2-difluorohexanoate is then hydrolyzed to the final carboxylic acid product. Due to potential steric hindrance from the gem-difluoro group, this step may require optimized conditions to ensure complete conversion.[5]
Q2: What are the primary safety concerns when handling the reagents for this synthesis at scale?
A2: The primary safety concern is the handling of ethyl bromodifluoroacetate, which is a flammable liquid, a corrosive substance that can cause severe skin burns and eye damage, and is harmful if inhaled.[6][7][8] When working at a larger scale, it is crucial to:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7][9]
-
Ground all metal equipment to prevent static discharge.[6][7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[7]
Q3: How can I monitor the progress of the Reformatsky reaction?
A3: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). This will allow you to track the consumption of the starting materials (butyraldehyde and ethyl bromodifluoroacetate) and the formation of the desired product.
Q4: What are the options for purifying the final this compound product at a larger scale?
A4: For larger quantities, fractional distillation under reduced pressure is the most common and effective method for purifying this compound. This technique separates the product from lower-boiling impurities, such as residual solvents and starting materials, and higher-boiling byproducts. It is important to have an efficient distillation column to achieve high purity.
Troubleshooting Guides
Problem 1: Low Yield in the Reformatsky Reaction
| Potential Cause | Troubleshooting Recommendation |
| Inactive Zinc | The surface of the zinc metal may be coated with zinc oxide, which prevents the reaction from initiating. Activate the zinc prior to the reaction by washing it with dilute hydrochloric acid, followed by water, ethanol, and then ether, and drying it under vacuum.[10] |
| Presence of Moisture | The organozinc intermediate is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Low Reaction Temperature | While the reaction is exothermic, a certain activation energy is required. If the reaction is sluggish, gentle heating may be necessary to initiate it. Monitor the reaction closely to maintain control. |
| Inefficient Stirring | On a larger scale, inefficient stirring can lead to localized "hot spots" and poor mixing of reactants. Use a mechanical stirrer to ensure the zinc is well-suspended and the reactants are homogeneously mixed. |
Problem 2: Incomplete Hydrolysis of Ethyl 2,2-difluorohexanoate
| Potential Cause | Troubleshooting Recommendation |
| Steric Hindrance | The gem-difluoro group can sterically hinder the approach of the hydroxide ion to the carbonyl carbon, slowing down the hydrolysis.[5] |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature to drive the reaction to completion. Monitor the reaction by TLC or GC to determine the optimal conditions. |
| Inadequate Base Concentration | Ensure a sufficient excess of a strong base, such as sodium hydroxide or potassium hydroxide, is used. For very hindered esters, non-aqueous hydrolysis conditions using potassium tert-butoxide in DMSO can be effective.[11] |
| Phase Transfer Issues | If using a biphasic system, the reaction rate may be limited by the transfer of reactants between phases. The use of a phase-transfer catalyst can improve the reaction rate. |
Problem 3: Formation of Impurities
| Potential Cause | Troubleshooting Recommendation |
| Self-condensation of Butyraldehyde | This can occur under basic conditions. Add the butyraldehyde slowly to the reaction mixture to maintain a low concentration. |
| Formation of Dehydration Products | The intermediate β-hydroxy ester from the Reformatsky reaction can undergo dehydration to form an α,β-unsaturated ester, especially under acidic or high-temperature workup conditions. Maintain neutral or slightly basic conditions during the workup and avoid excessive heat. |
| Incomplete Deoxygenation (if applicable) | If the synthesis involves a deoxygenation step after the Reformatsky reaction, incomplete reaction will lead to the corresponding alcohol as an impurity. Ensure sufficient reducing agent and reaction time. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-difluoro-3-hydroxyhexanoate (Reformatsky Intermediate)
This protocol is a general guideline and should be optimized for the specific scale of the reaction.
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an addition funnel, add zinc dust (1.2 equivalents). Wash the zinc with dilute HCl, deionized water, ethanol, and diethyl ether, then dry under vacuum.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask to cover the zinc.
-
Reactant Addition: In the addition funnel, prepare a solution of butyraldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF.
-
Initiation: Add a small portion of the aldehyde/ester solution to the zinc suspension. Gentle heating may be required to initiate the reaction. An exothermic reaction should be observed.
-
Reaction Progression: Once the reaction has started, add the remaining aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.
-
Completion and Quenching: After the addition is complete, continue stirring at reflux until the starting materials are consumed (as monitored by GC or TLC). Cool the reaction mixture to room temperature and quench by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Hydrolysis of Ethyl 2,2-difluorohexanoate
This protocol provides a starting point for the hydrolysis of the ester intermediate.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2,2-difluorohexanoate (1 equivalent) in ethanol.
-
Base Addition: Add an aqueous solution of sodium hydroxide (2-3 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is no longer detectable.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2. The this compound will precipitate or form an oil.
-
Extraction and Drying: Extract the acidic aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Butyraldehyde | C₄H₈O | 72.11 | 74.8 |
| Ethyl bromodifluoroacetate | C₄H₅BrF₂O₂ | 202.98 | 143-144 |
| Ethyl 2,2-difluorohexanoate | C₈H₁₄F₂O₂ | 180.19 | 170-172 |
| This compound | C₆H₁₀F₂O₂ | 152.14 | 198-200 |
Visualizations
References
- 1. Reformatsky Reaction [organic-chemistry.org]
- 2. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 3. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 4. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. scite.ai [scite.ai]
Technical Support Center: Interpreting Complex NMR Spectra of 2,2-Difluorohexanoic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 2,2-difluorohexanoic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does the proton NMR spectrum of my this compound derivative look so complex?
A1: The complexity arises from several factors. The two fluorine atoms at the C2 position couple to nearby protons, specifically the protons on C3. This results in complex splitting patterns. Additionally, if your derivative has a chiral center, the protons on adjacent methylenes (like C3) can become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and coupling constants, further complicating the spectrum.
Q2: I am having trouble assigning the signals in the 1H NMR spectrum. Where should I expect to see the different proton signals?
A2: The approximate chemical shifts for the protons in a this compound derivative are summarized below. Note that these values can vary depending on the specific derivative and the solvent used.[1][2]
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| H3 | ~ 2.0 - 2.5 | Triplet of triplets (tt) |
| H4 | ~ 1.5 - 1.7 | Multiplet (m) |
| H5 | ~ 1.3 - 1.5 | Multiplet (m) |
| H6 (CH3) | ~ 0.9 - 1.0 | Triplet (t) |
Q3: What are the expected couplings in the 1H NMR spectrum?
A3: You can expect to see both proton-proton (nJHH) and proton-fluorine (nJHF) couplings. The through-bond coupling constants are crucial for structural elucidation.
| Coupling | Typical Value (Hz) |
| 3JH3-H4 | 7 - 8 |
| 3JH5-H6 | 7 - 8 |
| 3JH3-F2 | 10 - 15 |
Q4: Why do the carbons attached to fluorine show up as doublets in the 13C NMR spectrum?
A4: The carbon signals are split by the fluorine atoms due to one-bond (1JCF) and two-bond (2JCF) carbon-fluorine coupling. This is a key feature in identifying fluorinated carbons.[3][4]
Q5: What are typical 13C-19F coupling constants I should expect for my this compound derivative?
A5: The magnitude of the nJCF coupling constant depends on the number of bonds separating the carbon and fluorine atoms.
| Coupling | Typical Value (Hz) |
| 1JC2-F | 240 - 280 |
| 2JC1-F | 20 - 30 |
| 2JC3-F | 20 - 30 |
| 3JC4-F | 3 - 5 |
Q6: Why should I run a 19F NMR experiment?
A6: 19F NMR is highly sensitive and provides a wide chemical shift range, which is excellent for resolving signals from different fluorine environments.[5][6] For this compound derivatives, you would typically expect a single signal (unless there is chirality leading to diastereotopicity), which will be split into a triplet by the two equivalent protons on C3.
Troubleshooting Guide
Issue 1: My baseline is rolling or distorted in the 19F NMR spectrum.
-
Cause: A rolling baseline can be caused by a large spectral width, incorrect phasing, or acoustic ringing from the pulse.[7] Probe background signals from fluorine-containing materials can also contribute.[7]
-
Solution:
-
Optimize Spectral Width: Acquire the spectrum with a smaller spectral width centered around your region of interest.
-
Careful Phasing: Apply phase corrections carefully, avoiding large first-order corrections.[7]
-
Use a Delay: Increase the pre-acquisition delay to allow acoustic ringing to subside.
-
Background Subtraction: If possible with your software, acquire a background spectrum of the probe and subtract it from your sample spectrum.
-
Issue 2: The proton signals for the C3, C4, and C5 methylene groups are overlapping.
-
Cause: The chemical environments of the methylene protons in the hexanoic acid chain can be very similar, leading to signal overlap.
-
Solution:
-
Change Solvent: Using a different deuterated solvent (e.g., benzene-d6 instead of CDCl3) can induce different chemical shifts and may resolve the overlap.[8]
-
2D NMR: Perform a 1H-1H COSY experiment to identify which protons are coupled to each other. An HSQC experiment can help distinguish the methylene groups by correlating the protons to their attached carbons.[9]
-
Issue 3: I am not seeing the carbon signal for C2 in my 13C NMR spectrum.
-
Cause: The C2 carbon is directly attached to two fluorine atoms, causing the signal to be split into a triplet (due to coupling with two equivalent fluorines). This splitting can significantly reduce the height of each peak in the multiplet, potentially causing it to be lost in the noise.[10] Additionally, carbons with no attached protons can have long relaxation times, leading to weaker signals.
-
Solution:
-
Increase Number of Scans: Acquire the spectrum for a longer period to improve the signal-to-noise ratio.
-
Adjust Relaxation Delay: Increase the relaxation delay (d1) to allow for full relaxation of the quaternary carbon.
-
Use a DEPT Experiment: A DEPT-135 experiment will show CH and CH3 signals as positive and CH2 signals as negative, while quaternary carbons (like C2) will be absent. This can help confirm the absence of the C2 signal in the DEPT spectrum and aid in its identification in the broadband-decoupled 13C spectrum.
-
Experimental Protocols
1. Standard 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, DMSO-d6) in a 5 mm NMR tube.
-
Instrument Setup:
-
Tune and match the probe for 1H.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard single pulse (zg30).
-
Spectral width: 12-16 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 8-16.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz).
-
Phase the spectrum manually.
-
Calibrate the chemical shift scale to a reference signal (e.g., residual solvent peak or TMS).
-
Integrate the signals.
-
2. Standard 13C{1H} NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup:
-
Tune and match the probe for 13C and 1H.
-
Lock and shim as for 1H NMR.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled single pulse (zgpg30).
-
Spectral width: 200-240 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2-5 seconds (may need to be longer for quaternary carbons).
-
Number of scans: 128 to 1024 or more, depending on concentration.
-
-
Processing:
-
Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
-
Phase the spectrum.
-
Calibrate the chemical shift scale.
-
3. Standard 19F NMR Spectroscopy
-
Sample Preparation: Use the same sample as for 1H NMR.
-
Instrument Setup:
-
Tune and match the probe for 19F.
-
Lock and shim using the deuterium signal.
-
-
Acquisition Parameters:
-
Pulse sequence: Standard single pulse (zg30).
-
Spectral width: A wider range may be needed initially, then optimized.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64.
-
-
Processing:
-
Process similarly to 1H NMR.
-
Reference the spectrum to an external standard like CFCl3 (0 ppm).
-
Visualizations
Caption: Key spin-spin couplings in a this compound derivative.
Caption: A logical workflow for interpreting NMR data of fluorinated compounds.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. acdlabs.com [acdlabs.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. scispace.com [scispace.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
Minimizing solvent effects in reactions involving 2,2-difluorohexanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects when working with 2,2-difluorohexanoic acid.
Frequently Asked Questions (FAQs)
Q1: How do the fluorine atoms in this compound affect its acidity and reactivity compared to hexanoic acid?
A1: The two fluorine atoms on the alpha-carbon have a strong electron-withdrawing inductive effect. This stabilizes the carboxylate anion, making this compound a stronger acid than its non-fluorinated counterpart, hexanoic acid. This increased acidity can influence catalyst choice and reaction conditions. The electron-withdrawing nature of the fluorine atoms also affects the electrophilicity of the carbonyl carbon, potentially altering its reactivity in nucleophilic acyl substitution reactions.
Q2: What are the general considerations for selecting a solvent for reactions with this compound?
A2: The primary consideration is the nature of the reaction being performed. For reactions involving nucleophilic attack on the carbonyl carbon (e.g., esterification, amidation), the ability of the solvent to solvate the reactants and stabilize any charged intermediates is crucial. Aprotic polar solvents like DMF, DMSO, or acetonitrile are often good choices as they can dissolve the carboxylic acid and other reagents without strongly solvating and deactivating anionic nucleophiles. For reactions where the carboxylate anion is the desired nucleophile, a polar protic solvent may be less ideal due to its ability to hydrogen bond with and stabilize the anion, thereby reducing its nucleophilicity.[1][2]
Q3: Can I use protic solvents for reactions with this compound?
A3: Yes, but with caution. Protic solvents like water, methanol, or ethanol can be used, particularly in acid-catalyzed reactions like Fischer esterification where an excess of the alcohol reactant can also serve as the solvent.[1] However, in reactions involving strong anionic nucleophiles, protic solvents can significantly reduce the reaction rate by solvating the nucleophile through hydrogen bonding.[1][2]
Q4: How does the solubility of this compound vary in different solvents?
Troubleshooting Guides
Issue 1: Low Reaction Yield in Amidation/Peptide Coupling Reactions
| Possible Cause | Troubleshooting Step |
| Poor solubility of reactants. | Ensure all reactants, including the this compound, the amine, and any coupling agents, are fully dissolved in the chosen solvent. Consider using a more polar aprotic solvent like DMF or NMP.[3] |
| Deactivation of coupling agent or nucleophile. | If using a polar protic solvent, it may be deactivating your nucleophile. Switch to a polar aprotic solvent. Ensure your coupling agents (e.g., HBTU, PyBOP) are fresh and anhydrous. |
| Side reactions. | The increased acidity of this compound may lead to side reactions with acid-sensitive functional groups. Consider using a milder coupling agent or adding a non-nucleophilic base to neutralize any excess acid. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction stalls, consider increasing the temperature or adding more of the coupling agent or amine. |
Issue 2: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Residual this compound. | Due to its polarity, this compound may be difficult to separate from the product. Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to extract the unreacted acid into the aqueous layer. |
| Formation of stable emulsions during workup. | The fluorinated nature of the acid can sometimes lead to emulsification. Use a brine wash to help break the emulsion or consider a different solvent system for extraction. |
| Co-elution with product during chromatography. | If the product has similar polarity to the starting acid, consider derivatizing the unreacted acid to a more polar or less polar compound to facilitate separation. Alternatively, adjust the mobile phase of your chromatography. |
Data Presentation
Table 1: Estimated pKa of this compound in Different Solvents
| Solvent | Dielectric Constant (ε) | Expected pKa Range | Rationale |
| Water | 78.4 | 2.5 - 3.5 | Highly polar protic solvent, stabilizes the carboxylate anion. The pKa is expected to be lower than non-fluorinated carboxylic acids.[4][5] |
| Methanol | 32.7 | 3.0 - 4.0 | Polar protic solvent, but less effective at stabilizing the anion than water. |
| Acetonitrile | 37.5 | 8.0 - 9.0 | Polar aprotic solvent, less effective at solvating the proton, leading to a higher pKa. |
| DMF | 36.7 | 9.0 - 10.0 | Polar aprotic solvent, similar to acetonitrile in its effect on pKa. |
Note: These are estimated values based on the properties of similar fluorinated carboxylic acids. Experimental determination is recommended for precise values.
Table 2: Recommended Solvents for Common Reactions of this compound
| Reaction | Recommended Solvents | Rationale |
| Esterification (Fischer) | Methanol, Ethanol (if the corresponding ester is desired) | Reactant can also serve as the solvent.[1] |
| Amidation/Peptide Coupling | DMF, NMP, Acetonitrile | Polar aprotic solvents that dissolve reactants well without deactivating nucleophiles.[3] |
| Conversion to Acyl Chloride | Dichloromethane (DCM), Chloroform with a catalytic amount of DMF | Non-polar aprotic solvents that are compatible with thionyl chloride or oxalyl chloride. |
| Nucleophilic Substitution (using the carboxylate) | DMSO, DMF | Polar aprotic solvents enhance the nucleophilicity of the carboxylate anion.[2] |
Experimental Protocols
Protocol 1: General Procedure for Amidation of this compound using HBTU
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DMF.
-
Activation: To the stirred solution, add HBTU (1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Amidation Workflow for this compound.
Caption: Logical Flow for Solvent Selection.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental pKa determination for perfluorooctanoic acid (PFOA) and the potential impact of pKa concentration dependence on laboratory-measured partitioning phenomena and environmental modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2,2-Difluorohexanoic Acid and Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of 2,2-difluorohexanoic acid and its non-fluorinated counterpart, hexanoic acid. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, leading to profound changes in their biological effects. This comparison summarizes the known biological activities of hexanoic acid and infers the potential activities of this compound based on the established principles of fluorine chemistry in bioactive molecules. All quantitative data is presented in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Comparative Overview of Biological Activities
Hexanoic acid, a six-carbon saturated fatty acid, is a naturally occurring compound with a diverse range of biological activities. It is known to play a role in plant defense signaling, metabolic regulation in animals, and exhibits broad-spectrum antimicrobial properties.
The biological activity of this compound has not been extensively studied. However, the introduction of a gem-difluoro group at the α-position to a carbonyl is a common strategy in medicinal chemistry to modulate the properties of a molecule. The high electronegativity of fluorine can alter the acidity of the carboxylic acid, influence metabolic stability, and affect interactions with biological targets. It is plausible that this compound may exhibit modified, and potentially enhanced, biological activities compared to hexanoic acid. For instance, α,α-difluoro carboxylic acids have been explored as enzyme inhibitors.
Data Presentation
Table 1: Comparison of General Properties and Biological Activities
| Property/Activity | Hexanoic Acid | This compound (Inferred) |
| Metabolic Regulation | Improves glucose tolerance and insulin sensitivity in mice fed a high-fat diet.[1] | Potentially enhanced effects on metabolic regulation due to altered interactions with metabolic enzymes or receptors. |
| Plant Defense | Acts as a priming agent, inducing resistance against pathogens by activating the jasmonic acid and salicylic acid signaling pathways.[2] | Potential for modified plant defense priming activity. The altered electronic properties could influence its recognition by plant signaling components. |
| Antimicrobial Activity | Exhibits antibacterial and antifungal properties against a range of microorganisms.[1][3][4][5] | Likely to possess antimicrobial activity, potentially with altered potency or spectrum due to changes in membrane permeability and interaction with microbial enzymes. |
| Enzyme Inhibition | Not a widely recognized potent enzyme inhibitor in its native form. | The α,α-difluoro substitution suggests potential for enzyme inhibition, a known feature of similarly modified carboxylic acids. |
Table 2: Antimicrobial Activity of Hexanoic Acid (Minimum Inhibitory Concentration - MIC)
| Microorganism | Type | MIC | Reference |
| Staphylococcus aureus | Bacterium | 2.366 mol/L | [3] |
| Fusarium oxysporum f. sp. lycopersici | Fungus | 0.2% (w/v) resulted in 65.7% mycelial growth inhibition | [4] |
| Candida albicans | Fungus | Significant anti-Candida activity at 25µg/ml | [1] |
| Oral Bacteria (various) | Bacteria | Broadly inhibitory | [1][5] |
Signaling Pathways and Mechanisms of Action
Hexanoic Acid in Plant Defense
Hexanoic acid primes plant defenses, leading to an enhanced response upon pathogen attack. This involves the activation of the jasmonic acid (JA) and salicylic acid (SA) signaling pathways.
Inferred Mechanism for this compound as an Enzyme Inhibitor
The α,α-difluoro substitution can stabilize the carboxylate anion, making it a better transition-state analog for certain enzymatic reactions, particularly those involving tetrahedral intermediates. This could lead to the inhibition of various hydrolases or other enzymes that process carboxylic acids.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the MIC of a compound against a target bacterium.
Materials:
-
Test compound (Hexanoic acid or this compound)
-
Bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound. Create a series of two-fold serial dilutions in the growth medium directly in the 96-well plate.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to a standardized concentration (e.g., 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria and medium) and negative (medium only) controls.
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, which can be assessed visually or by measuring the optical density at 600 nm.[3]
Protocol 2: In Vivo Glucose Tolerance Test in Mice
This protocol is used to assess the effect of a compound on glucose metabolism in a mouse model.[2][6][7][8]
Materials:
-
Test compound (Hexanoic acid or this compound)
-
C57BL/6J mice
-
High-fat diet (optional, to induce metabolic stress)
-
Glucose solution (sterile)
-
Glucometer and test strips
Procedure:
-
Animal Acclimatization and Treatment: Acclimatize mice and feed them a standard or high-fat diet. Administer the test compound (e.g., mixed in the diet or via oral gavage) for a specified period (e.g., 4 weeks).[1]
-
Fasting: Fast the mice for a defined period (e.g., 6 hours) with free access to water.[2][7]
-
Baseline Glucose Measurement: Measure the baseline blood glucose level from a tail snip.
-
Glucose Challenge: Administer a bolus of glucose solution via intraperitoneal injection or oral gavage (e.g., 1-2 g/kg body weight).[2][6]
-
Blood Glucose Monitoring: Measure blood glucose levels at several time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[2][6]
-
Data Analysis: Plot blood glucose levels over time. A lower area under the curve (AUC) for the treated group compared to the control group indicates improved glucose tolerance.
Protocol 3: Plant Defense Gene Expression Analysis by RT-qPCR
This protocol is used to measure the induction of defense-related genes in plants treated with a priming agent.[9][10][11][12][13]
Materials:
-
Plant material (e.g., tomato seedlings)
-
Test compound (Hexanoic acid or this compound)
-
Pathogen for challenge (e.g., Pseudomonas syringae)
-
RNA extraction kit
-
Reverse transcriptase and cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green)
-
Primers for defense-related genes (e.g., PR1, PR5) and a reference gene
Procedure:
-
Plant Treatment: Treat plants with the test compound (e.g., by soil drench).
-
Pathogen Challenge: After a set period, inoculate the plants with the pathogen.
-
Sample Collection: Collect leaf tissue at various time points after inoculation.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize cDNA.
-
qPCR: Perform quantitative real-time PCR using primers for the target defense genes and a reference gene for normalization.
-
Data Analysis: Calculate the relative expression levels of the defense genes in treated versus control plants. An upregulation of these genes indicates activation of the defense pathways.
Experimental Workflow Visualization
References
- 1. Short- and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 3. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. IP Glucose Tolerance Test in Mouse [protocols.io]
- 7. olac.berkeley.edu [olac.berkeley.edu]
- 8. Glucose Tolerance Test in Mice [bio-protocol.org]
- 9. A General Protocol for Accurate Gene Expression Analysis in Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Plant Defense Gene Expression Analysis - Microbe [microbe.creativebiomart.net]
Comparative Toxicity Analysis: 2,2-difluorohexanoic Acid vs. Perfluorohexanoic Acid
A notable data gap exists in the publicly available toxicological data for 2,2-difluorohexanoic acid, precluding a direct, evidence-based comparison with perfluorohexanoic acid (PFHxA). While extensive research has characterized the toxicity profile of PFHxA, a per-and polyfluoroalkyl substance (PFAS), information for the partially fluorinated this compound is currently limited to basic hazard classifications.
This guide provides a comprehensive overview of the available toxicological data for PFHxA, supported by experimental findings. The limited data for this compound is also presented to highlight the current state of knowledge and underscore the need for further research.
Overview of Compounds
Perfluorohexanoic acid (PFHxA) is a short-chain PFAS with a fully fluorinated six-carbon chain. As regulatory focus has shifted from long-chain PFAS, the toxicological profile of shorter-chain alternatives like PFHxA has been a subject of significant investigation[1].
This compound is a partially fluorinated carboxylic acid. Its toxicological properties have not been thoroughly investigated, with current information primarily derived from safety data sheets and chemical databases[2].
Quantitative Toxicity Data Summary
The following tables summarize the available quantitative toxicity data for both compounds. The absence of data for this compound is indicated.
Table 1: In Vitro Cytotoxicity Data
| Compound | Test System | Endpoint | Result |
| Perfluorohexanoic Acid (PFHxA) | Human Hepatoma (HepG2) Cells | IC50 | 344 µM[3] |
| This compound | Data Not Available | - | - |
Table 2: In Vivo Toxicity Data
| Compound | Test System | Endpoint | Result |
| Perfluorohexanoic Acid (PFHxA) | Rat | Chronic Oral Reference Dose (RfD) | 0.25 mg/kg-day[4][5] |
| This compound | Data Not Available | - | - |
Table 3: Genotoxicity and Carcinogenicity
| Compound | Key Findings |
| Perfluorohexanoic Acid (PFHxA) | Not considered to be genotoxic or carcinogenic[1][4][5]. Studies in human HepG2 cells and on human sperm did not show DNA damage[2][6]. |
| This compound | Data Not Available |
Table 4: Hazard Classification (GHS)
| Compound | Hazard Statements |
| Perfluorohexanoic Acid (PFHxA) | Causes severe skin burns and eye damage (H314)[7]. |
| This compound | Causes severe skin burns and eye damage (H314); May cause respiratory irritation (H335)[2]. |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing the effect of a compound on cell viability, as might be used to determine the IC50 value for PFHxA in HepG2 cells.
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human hepatoma (HepG2) cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (e.g., PFHxA) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette and plate reader
Methodology:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Exposure: A dilution series of the test compound is prepared in culture medium. The old medium is removed from the cells, and 100 µL of the medium containing the various concentrations of the test compound is added to the wells. A control group receives medium with the solvent only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: The medium is carefully removed, and 100 µL of a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a plate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are converted to a percentage of the control (untreated cells). The IC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro cytotoxicity study.
References
- 1. Perfluorohexanoic acid toxicity, part II: Application of human health toxicity value for risk characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfluorohexanoic Acid | C5F11COOH | CID 67542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. integral-corp.com [integral-corp.com]
- 6. vliz.be [vliz.be]
- 7. Cytotoxic activity of 2',2'-difluorodeoxycytidine, 5-aza-2'-deoxycytidine and cytosine arabinoside in cells transduced with deoxycytidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Difluorohexanoic Acid Isomers: A Comparative Guide to Separation Techniques
For researchers, scientists, and drug development professionals, the precise separation and analysis of difluorohexanoic acid isomers are critical for ensuring the purity, efficacy, and safety of novel chemical entities. The subtle differences in the position of fluorine atoms or the stereochemistry can dramatically alter a molecule's biological activity. This guide provides a comparative overview of two primary analytical techniques for isomer separation: Gas Chromatography-Mass Spectrometry (GC-MS) for chiral analysis and High-Performance Liquid Chromatography (HPLC) for positional isomer separation. The information presented is based on established methods for analogous fluorinated carboxylic acids, offering a robust framework for developing specific protocols for difluorohexanoic acid isomers.
At a Glance: GC-MS vs. HPLC for Isomer Separation
The choice between GC-MS and HPLC for separating difluorohexanoic acid isomers hinges on the type of isomerism . For enantiomers, which are non-superimposable mirror images, chiral GC-MS is often the method of choice. For positional isomers, where the fluorine atoms are located at different positions on the carbon chain, reversed-phase HPLC provides excellent resolving power.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Separation | High-Performance Liquid Chromatography (HPLC) for Positional Isomer Separation |
| Primary Application | Separation of enantiomers (chiral isomers) | Separation of positional isomers |
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally sensitive compounds |
| Stationary Phase | Chiral (e.g., cyclodextrin-based) | Non-polar (e.g., C18, Phenyl) |
| Mobile Phase | Inert gas (e.g., Helium) | Polar solvent mixture (e.g., Acetonitrile/Water) |
| Derivatization | Often necessary to increase volatility and improve separation[1][2][3][4] | Can be used to enhance detection (e.g., fluorescent tagging)[5][6] |
| Detection | Mass Spectrometry (MS) | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) |
| Key Advantage | High resolution for enantiomeric separation | Versatility in column chemistry and mobile phase composition for method development[7][8] |
In-Depth Analysis: Methodologies and Experimental Protocols
I. Chiral Separation of Difluorohexanoic Acid Enantiomers by GC-MS
Gas chromatography coupled with mass spectrometry is a powerful technique for the separation and identification of chiral molecules. The separation is typically achieved on a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times. To enhance volatility and improve chromatographic peak shape, derivatization of the carboxylic acid group is a crucial step.
1. Derivatization (Esterification):
-
Objective: To convert the polar carboxylic acid into a more volatile ester.
-
Reagents: 2-Propanol, Acetyl chloride.
-
Procedure:
-
To 1 mg of the difluorohexanoic acid isomer sample, add 1 mL of 2-propanol.
-
Slowly add 200 µL of acetyl chloride while vortexing.
-
Heat the mixture at 100°C for 1 hour.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC-MS analysis.
-
2. GC-MS Analysis:
-
Column: Chiral capillary column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 180°C.
-
Hold at 180°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-350.
-
Transfer Line Temperature: 280°C.
-
| Enantiomer | Hypothetical Retention Time (min) | Resolution (Rs) |
| (R)-Difluorohexanoic acid isopropyl ester | 18.2 | \multirow{2}{*}{2.1} |
| (S)-Difluorohexanoic acid isopropyl ester | 18.9 |
Note: The above data is illustrative and serves as a target for method development.
II. Separation of Positional Isomers of Difluorohexanoic Acid by HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a versatile and widely used technique for the separation of positional isomers. The separation is based on the differential partitioning of the isomers between a non-polar stationary phase and a polar mobile phase. The choice of the stationary phase and the composition of the mobile phase are critical for achieving optimal separation.
1. Sample Preparation:
-
Objective: To dissolve the sample in a solvent compatible with the mobile phase.
-
Procedure:
-
Dissolve 1 mg of the mixed difluorohexanoic acid isomers in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
2. HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-based column could also be screened for alternative selectivity.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 30% B.
-
5-20 min: 30% to 70% B.
-
20-25 min: 70% B.
-
25-26 min: 70% to 30% B.
-
26-30 min: 30% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Diode Array Detector (DAD) at 210 nm.
-
Injection Volume: 10 µL.
| Positional Isomer | Hypothetical Retention Time (min) | Resolution (Rs) |
| 5,6-Difluorohexanoic acid | 12.5 | \multirow{2}{*}{1.8} |
| 4,5-Difluorohexanoic acid | 13.4 | |
| 3,4-Difluorohexanoic acid | 14.7 | 2.5 |
| 2,3-Difluorohexanoic acid | 16.2 | 2.8 |
Note: The above data is illustrative and serves as a target for method development.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagrams, generated using Graphviz, illustrate the logical steps for each analytical method.
Caption: Workflow for chiral separation by GC-MS.
Caption: Workflow for positional isomer separation by HPLC.
Conclusion
The successful separation of difluorohexanoic acid isomers is achievable through the strategic application of GC-MS and HPLC. Chiral GC-MS, following derivatization, offers a high-resolution pathway for the analysis of enantiomers. For positional isomers, the flexibility of reversed-phase HPLC in terms of stationary and mobile phase selection provides a powerful tool for method development. The protocols and comparative data presented in this guide serve as a foundational resource for researchers to establish robust and reliable analytical methods for these challenging analytes. It is recommended to perform thorough method validation to ensure accuracy, precision, and robustness for specific applications.
References
- 1. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthetic 2,2-Difluorohexanoic Acid: HPLC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of synthetic 2,2-difluorohexanoic acid. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your analytical needs.
The quality of active pharmaceutical ingredients (APIs) and research chemicals is paramount for the safety and efficacy of therapeutic agents. Impurities, even in trace amounts, can significantly impact biological activity and toxicity. Therefore, robust analytical methods for purity determination are essential. This compound, a fluorinated carboxylic acid, presents unique analytical challenges and opportunities due to the presence of the fluorine atoms. This guide will delve into the specifics of using both HPLC and NMR for its purity analysis.
Comparison of Analytical Techniques
Both HPLC and NMR offer distinct advantages and disadvantages for the purity assessment of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity identification, sample throughput, and available instrumentation.
| Feature | HPLC with UV Detection | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation based on polarity | Nuclear spin properties in a magnetic field |
| Primary Use | Quantification of known and unknown impurities | Absolute quantification of the main component and fluorine-containing impurities |
| Selectivity | High, based on chromatographic separation | Very high for fluorinated compounds, minimal signal overlap |
| Sensitivity | Good, can be enhanced with mass spectrometry (LC-MS) | High intrinsic sensitivity for the ¹⁹F nucleus |
| Quantification | Relative quantification against a reference standard | Absolute quantification using an internal standard |
| Impurity ID | Possible with mass spectrometry detection | Structural information can be inferred from chemical shifts and coupling constants |
| Sample Prep | Requires dissolution and filtration | Simple dissolution in a deuterated solvent |
| Throughput | High, with automated systems | Moderate, can be automated |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
Experimental Data: A Head-to-Head Comparison
To illustrate the capabilities of each technique, a hypothetical batch of synthetic this compound was analyzed for purity. The synthesis of this compound often starts from hexanoic acid and proceeds through a 2-bromohexanoic acid intermediate. Therefore, these two compounds are considered potential process-related impurities.
HPLC-UV Analysis
A reversed-phase HPLC method with UV detection was developed to separate this compound from its potential impurities.
Table 1: HPLC-UV Purity Analysis of Synthetic this compound
| Compound | Retention Time (min) | Area (%) |
| This compound | 5.2 | 99.5 |
| Hexanoic Acid | 6.8 | 0.3 |
| 2-Bromohexanoic Acid | 7.5 | 0.2 |
Quantitative ¹⁹F NMR (qNMR) Analysis
The same batch of synthetic this compound was analyzed by ¹⁹F qNMR using a known amount of an internal standard.
Table 2: Quantitative ¹⁹F NMR Purity Analysis of Synthetic this compound
| Compound | Chemical Shift (ppm) | Integral | Purity (w/w %) |
| This compound | -115.3 | 1.00 | 99.6 |
| Unknown Fluorinated Impurity | -120.1 | 0.004 | 0.4 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below to ensure reproducibility.
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was dissolved in the mobile phase at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter.
Quantitative ¹⁹F NMR (qNMR) Method
-
Instrumentation: A 400 MHz NMR spectrometer equipped with a fluorine probe.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Internal Standard: A certified reference material with a known purity and a distinct ¹⁹F signal, such as trifluorotoluene.
-
Acquisition Parameters:
-
Pulse sequence with a sufficient relaxation delay (D1) to ensure full relaxation of the fluorine nuclei.
-
Proton decoupling to simplify the spectra.
-
-
Data Processing: The spectra were phased, baseline corrected, and the integrals of the analyte and internal standard signals were carefully measured. The purity was calculated based on the integral ratio, molar masses, and the masses of the sample and internal standard.
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the workflow for the purity assessment of this compound by HPLC and NMR.
Discussion and Conclusion
The results from both HPLC and NMR analyses indicate a high purity for the synthetic this compound sample. The HPLC method, based on peak area percentage, provides a good estimation of purity and is effective in separating the target compound from its non-fluorinated and mono-halogenated precursors. This technique is particularly useful for routine quality control due to its high throughput and lower operational cost.
On the other hand, quantitative ¹⁹F NMR offers a more direct and absolute measure of purity.[1] Its high selectivity for fluorinated compounds allows for the detection and quantification of even minor fluorine-containing impurities that might not be easily resolved by HPLC.[1] The simplicity of sample preparation and the non-destructive nature of the technique are also significant advantages.[2]
-
HPLC with UV detection is a robust and cost-effective method for routine purity checks and for quantifying known, chromatographically separable impurities.
-
Quantitative ¹⁹F NMR is a superior technique for obtaining a highly accurate, absolute purity value and for identifying and quantifying unknown fluorinated impurities.[1][2]
For comprehensive characterization and in-depth purity analysis, especially during process development and for regulatory submissions, a combination of both techniques is often recommended to provide a complete picture of the sample's purity profile.
References
Comparison of Quantitative Assays for 2,2-Difluorohexanoic Acid in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of 2,2-difluorohexanoic acid in human plasma with alternative analytical approaches. The information presented is based on established methodologies for similar analytes, such as short-chain fatty acids (SCFAs) and perfluorinated carboxylic acids (PFCAs), and adheres to the principles outlined in the FDA's Bioanalytical Method Validation guidance.[1][2][3][4][5]
Overview of Analytical Approaches
The quantification of small polar molecules like this compound in a complex biological matrix such as plasma presents analytical challenges. The primary methodologies considered are based on their sensitivity, specificity, and throughput.
-
Proposed Method: Derivatization-based LC-MS/MS: This approach involves a chemical modification of the analyte to enhance its chromatographic retention and detection sensitivity by mass spectrometry.
-
Alternative 1: Direct Injection LC-MS/MS: This method analyzes the analyte without prior chemical modification, offering a simpler workflow but potentially lower sensitivity.
-
Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS): A classic technique for volatile compounds, which would require derivatization to make the non-volatile this compound suitable for GC analysis.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of the proposed LC-MS/MS method against potential alternative assays. Data for the alternative methods are based on typical performance characteristics observed for similar short-chain fatty acid analyses found in the literature.[6][7][8][9][10]
| Parameter | Proposed Derivatization LC-MS/MS | Alternative 1: Direct Injection LC-MS/MS | Alternative 2: GC-MS with Derivatization |
| Linearity (r²) | >0.995 | >0.99 | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 10 ng/mL | 5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/mL | 800 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 15% | < 15% |
| Inter-day Precision (%CV) | < 12% | < 15% | < 15% |
| Accuracy (% bias) | ± 10% | ± 15% | ± 15% |
| Mean Recovery | > 85% | Not Applicable (dilute and shoot) | > 80% |
| Throughput | High | Very High | Moderate |
Experimental Protocols
Proposed Method: Derivatization-based LC-MS/MS
This method is designed for high sensitivity and specificity, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of an internal standard solution (e.g., ¹³C-labeled this compound).
- Precipitate proteins by adding 400 µL of cold acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of derivatization reagent (e.g., 3-nitrophenylhydrazine in methanol/pyridine).
- Incubate at 60°C for 30 minutes.
- Inject a portion of the derivatized sample into the LC-MS/MS system.
2. LC-MS/MS Conditions:
- Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 10% to 90% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the derivatized analyte and internal standard.
Alternative 1: Direct Injection LC-MS/MS
This method prioritizes speed and simplicity.
1. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of the internal standard.
- Add 300 µL of methanol to precipitate proteins.
- Vortex and centrifuge as described above.
- Directly inject a portion of the supernatant.
2. LC-MS/MS Conditions:
- Similar chromatographic and mass spectrometric conditions as the proposed method, but with potential modifications to the gradient to ensure separation from endogenous interferences.
Alternative 2: GC-MS with Derivatization
This is a well-established technique for the analysis of fatty acids.
1. Sample Preparation:
- Perform protein precipitation and extraction as in the proposed method.
- After evaporation, add a derivatization agent suitable for GC analysis (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
- Incubate to complete the derivatization.
- Inject a portion of the sample into the GC-MS system.
2. GC-MS Conditions:
- GC Column: A capillary column suitable for fatty acid analysis (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: A temperature gradient to separate the derivatized analyte from other components.
- Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
Visualizations
Caption: General workflow for the quantitative analysis of this compound in plasma.
Caption: Decision logic for selecting an analytical method based on key performance attributes.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. moh.gov.bw [moh.gov.bw]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. hhs.gov [hhs.gov]
- 6. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
α,α-Difluorination Drastically Increases the Acidity of Hexanoic Acid: A Comparative Guide
The introduction of two fluorine atoms at the alpha-position of hexanoic acid results in a significant increase in its acidity, as evidenced by a substantial decrease in its pKa value. This guide provides a comparative analysis of hexanoic acid and its α,α-difluorinated counterpart, detailing the quantitative differences in acidity and the underlying electronic effects. Experimental protocols for pKa determination are also provided for researchers in drug development and chemical sciences.
Impact of α,α-Difluorination on Acidity: A Quantitative Comparison
| Compound | Structure | pKa |
| Hexanoic Acid | CH₃(CH₂)₄COOH | ~4.88[1] |
| α,α-Difluorohexanoic Acid (Predicted) | CH₃(CH₂)₃CF₂COOH | ~1.34 (based on 2,2-difluorobutyric acid)[2] |
The Inductive Effect: Unveiling the Mechanism of Increased Acidity
The significant increase in acidity upon α,α-difluorination is attributed to the powerful electron-withdrawing inductive effect of the fluorine atoms.[3][4][5] Fluorine is the most electronegative element, and its presence on the carbon adjacent to the carboxyl group pulls electron density away from the carboxylic acid headgroup.
This inductive electron withdrawal has two key consequences:
-
Weakening of the O-H Bond: The withdrawal of electron density polarizes and weakens the bond between the oxygen and hydrogen atoms of the carboxyl group, facilitating the release of the proton (H⁺).
-
Stabilization of the Carboxylate Anion: Upon deprotonation, the resulting carboxylate anion (RCOO⁻) is stabilized. The two fluorine atoms effectively disperse the negative charge over a larger area, reducing the electron density on the oxygen atoms.[3][4][5] A more stable conjugate base corresponds to a stronger acid.[3]
Experimental Protocol: Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate and commonly used method for determining the pKa of weak acids.[1][6][7]
Objective: To determine the pKa of a carboxylic acid by monitoring the pH change of a solution during titration with a strong base.
Materials and Equipment:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
-
Volumetric flasks
-
Carboxylic acid sample (e.g., hexanoic acid)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining ionic strength)
-
Deionized water (carbonate-free)
-
Nitrogen gas supply
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of deionized water in a beaker. A typical concentration is around 1 mM.[1] To maintain a constant ionic strength, add a suitable amount of KCl solution.
-
Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[1]
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette containing the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[1]
-
Data Analysis: Continue the titration well past the equivalence point (the point of the steepest pH change). Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point. This is the point on the titration curve where half of the acid has been neutralized. Mathematically, it can be identified as the inflection point on the curve.[6]
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. 2,2-DIFLUOROBUTYRIC ACID price,buy 2,2-DIFLUOROBUTYRIC ACID - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Spectroscopic comparison of 2,2-difluorohexanoic acid and 2-fluorohexanoic acid
A comprehensive comparison of the spectroscopic signatures of 2,2-difluorohexanoic acid and 2-fluorohexanoic acid, providing researchers, scientists, and drug development professionals with key differentiating analytical data. This guide outlines the predicted spectroscopic characteristics and detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. This guide provides a head-to-head spectroscopic comparison of two closely related fatty acid analogs: this compound and 2-fluorohexanoic acid. Understanding their distinct spectral fingerprints is crucial for identification, characterization, and quality control in research and development.
At a Glance: Key Spectroscopic Differences
The primary distinctions between these two compounds arise from the number and environment of the fluorine atoms at the alpha-position to the carboxylic acid. The presence of two fluorine atoms in this compound leads to more complex splitting patterns and characteristic chemical shifts in NMR spectroscopy, a lower frequency for the C=O stretching vibration in IR spectroscopy due to the inductive effect, and a distinct molecular ion peak in mass spectrometry.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the predicted spectroscopic data for both compounds are summarized in the tables below. These values are computationally predicted and may vary slightly from experimental results.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| This compound | H3 | 2.15 | Multiplet | - |
| H4 | 1.55 | Multiplet | - | |
| H5 | 1.40 | Multiplet | - | |
| H6 | 0.95 | Triplet | 7.3 | |
| COOH | 10-12 | Broad Singlet | - | |
| 2-fluorohexanoic acid | H2 | 4.90 | Doublet of Triplets | J(H-F) = 48.0, J(H-H) = 7.5 |
| H3 | 1.95 | Multiplet | - | |
| H4 | 1.50 | Multiplet | - | |
| H5 | 1.35 | Multiplet | - | |
| H6 | 0.90 | Triplet | 7.2 | |
| COOH | 10-12 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Compound | Carbon | Predicted Chemical Shift (ppm) |
| This compound | C1 (COOH) | 175 (Triplet, J(C-F) ≈ 30 Hz) |
| C2 (CF₂) | 115 (Triplet, J(C-F) ≈ 250 Hz) | |
| C3 | 30 (Triplet, J(C-F) ≈ 20 Hz) | |
| C4 | 24 | |
| C5 | 22 | |
| C6 | 14 | |
| 2-fluorohexanoic acid | C1 (COOH) | 178 (Doublet, J(C-F) ≈ 25 Hz) |
| C2 (CHF) | 90 (Doublet, J(C-F) ≈ 180 Hz) | |
| C3 | 32 (Doublet, J(C-F) ≈ 20 Hz) | |
| C4 | 25 | |
| C5 | 22 | |
| C6 | 14 |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, CDCl₃)
| Compound | Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| This compound | C2-F | -115 | Triplet |
| 2-fluorohexanoic acid | C2-F | -185 | Doublet of Triplets |
Table 4: Predicted Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-F Stretch |
| This compound | 3300-2500 (broad) | ~1730 | 1100-1000 |
| 2-fluorohexanoic acid | 3300-2500 (broad) | ~1715 | 1100-1000 |
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Molecular Ion (M⁺) | Key Predicted Fragments (m/z) |
| This compound | C₆H₁₀F₂O₂ | 152.14 | 152 | 107 ([M-COOH]⁺), 81, 57 |
| 2-fluorohexanoic acid | C₆H₁₁FO₂ | 134.15 | 134 | 89 ([M-COOH]⁺), 69, 45 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample (this compound or 2-fluorohexanoic acid) in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.5 s
-
Spectral Width: 240 ppm
¹⁹F NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 64
-
Relaxation Delay (d1): 1.5 s
-
Acquisition Time (aq): 1.0 s
-
Spectral Width: 200 ppm
-
Reference: External reference of CFCl₃ at 0 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecules based on their vibrational frequencies.
Instrumentation: An FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to characteristic functional group vibrations.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecules.
Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
Sample Introduction:
-
Direct infusion of a dilute solution of the sample (approximately 1 mg/mL in methanol) into the ion source.
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200
-
Scan Speed: 1000 amu/s
-
Source Temperature: 200°C
Data Processing:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern and assign major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the fluorohexanoic acids.
Caption: Workflow for the spectroscopic comparison of fluorohexanoic acids.
Evaluating the Metabolic Stability of 2,2-Difluorohexanoic Acid in Liver Microsomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Liver microsomes are a standard in vitro tool to assess phase I metabolic reactions, primarily mediated by cytochrome P450 (CYP) enzymes. While short-chain fatty acids like hexanoic acid are primarily metabolized through mitochondrial β-oxidation, their interaction with microsomal enzymes can still occur. The presence of fluorine atoms, particularly at the α-position as in 2,2-difluorohexanoic acid, is expected to significantly alter its susceptibility to metabolic enzymes.
Comparative Metabolic Stability
The following table summarizes the predicted metabolic stability of this compound in comparison to hexanoic acid and perfluorohexanoic acid in a liver microsomal assay. The predictions are based on the known metabolic pathways of short-chain fatty acids and the general effects of fluorination on drug metabolism.
| Compound | Structure | Predicted Primary Metabolic Pathway(s) | Predicted Metabolic Stability in Liver Microsomes | Rationale |
| Hexanoic Acid | CH₃(CH₂)₄COOH | Mitochondrial β-oxidation | Low to Moderate | While primarily a substrate for mitochondrial enzymes, some metabolism by microsomal ω- and (ω-1)-hydroxylases can occur. |
| This compound | CH₃(CH₂)₃CF₂COOH | Likely resistant to initial β-oxidation steps | High | The electron-withdrawing fluorine atoms at the α-position are expected to sterically and electronically hinder enzymatic attack by both β-oxidation enzymes and microsomal CYP enzymes. |
| Perfluorohexanoic Acid (PFHxA) | CF₃(CF₂)₄COOH | Metabolically inert[1] | Very High | The high strength of the carbon-fluorine bonds and the complete shielding of the carbon backbone make it highly resistant to enzymatic metabolism.[1] |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a general procedure for evaluating the metabolic stability of a test compound using liver microsomes.
1. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Control compounds (a rapidly metabolized compound and a slowly metabolized compound)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO, acetonitrile).
-
Prepare working solutions of the compounds by diluting the stock solutions in buffer.
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5-1.0 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, add the liver microsomal suspension.
-
Add the test compound working solution to initiate a pre-incubation period of 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
The 0-minute time point is typically prepared by adding the termination solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount)
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the underlying metabolic logic, the following diagrams are provided.
Caption: Experimental workflow for a liver microsomal stability assay.
Caption: Comparative metabolic pathways of hexanoic acid and its fluorinated analogs.
Conclusion
References
Unmasking Cross-Reactivity: A Comparative Guide to 2,2-Difluorohexanoic Acid in Fatty Acid Metabolism Assays
For researchers, scientists, and drug development professionals navigating the complexities of fatty acid metabolism, the choice of chemical probes is paramount. This guide provides an objective comparison of 2,2-difluorohexanoic acid's performance and cross-reactivity in fatty acid metabolism assays, placing it alongside common alternatives and supported by experimental data and detailed protocols.
At the heart of cellular energy homeostasis, fatty acid oxidation (FAO) is a critical metabolic pathway. Dysregulation of this pathway is implicated in a multitude of diseases, including metabolic syndrome, cardiovascular disorders, and cancer. Consequently, the development and characterization of specific inhibitors of FAO are of significant interest for both basic research and therapeutic applications. This compound, a synthetic fatty acid analog, has emerged as a potential tool to probe and modulate this pathway. This guide delves into its characteristics, comparing it with its non-fluorinated counterpart, hexanoic acid, and the well-established FAO inhibitor, etomoxir.
Mechanism of Action: Targeting Acyl-CoA Synthetase
The initial and committing step in the metabolism of fatty acids is their activation to acyl-CoA thioesters, a reaction catalyzed by acyl-CoA synthetases (ACS). Evidence suggests that this compound, much like other 2-fluoro-substituted fatty acids, likely exerts its primary effect by inhibiting this crucial enzymatic step. The fluorine atoms at the alpha-carbon position are thought to sterically and electronically hinder the formation of the acyl-CoA thioester bond, effectively preventing the fatty acid from entering the metabolic pipeline. This mechanism distinguishes it from inhibitors that target later stages of the FAO pathway.
Performance Comparison in Fatty Acid Metabolism Assays
To objectively assess the utility of this compound, its performance must be compared against both a natural substrate (hexanoic acid) and a standard inhibitor (etomoxir). The following table summarizes key parameters, with the understanding that specific values for this compound are inferred from studies on similar fluorinated fatty acids due to a lack of direct published data.
| Compound | Primary Target | Typical Assay Readout | Potency (IC50) | Notes on Cross-Reactivity & Specificity |
| This compound | Acyl-CoA Synthetase (ACS) (inferred) | Decreased fatty acid activation, reduced oxygen consumption, altered acylcarnitine profiles | Data not available | Expected to compete with natural fatty acids for ACS binding. Potential for off-target effects at high concentrations. |
| Hexanoic Acid | Substrate for Acyl-CoA Synthetase (ACS) | Increased fatty acid oxidation, oxygen consumption, and acylcarnitine formation | N/A (Substrate) | Natural substrate, will be metabolized through the fatty acid oxidation pathway. |
| Etomoxir | Carnitine Palmitoyltransferase 1 (CPT1) | Decreased long-chain fatty acid oxidation, reduced oxygen consumption, accumulation of long-chain acyl-CoAs | Varies by cell type and species (e.g., ~5 µM in MCF-7 and T47D cells)[1] | Primarily inhibits CPT1, the rate-limiting step for long-chain fatty acid entry into mitochondria. Does not inhibit the oxidation of short- and medium-chain fatty acids that do not require CPT1 for mitochondrial entry. Off-target effects have been reported at higher concentrations.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable experimental outcomes. Below are protocols for key assays used to evaluate the impact of compounds on fatty acid metabolism.
Acyl-CoA Synthetase (ACS) Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of ACS by quantifying the formation of radiolabeled acyl-CoA.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM DTT, 0.1% Triton X-100
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
Radiolabeled fatty acid (e.g., [¹⁴C]palmitic acid or a fluorinated analog) complexed to fatty acid-free BSA
-
Dole's Reagent: Isopropanol:Heptane:1M H₂SO₄ (40:10:1)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing assay buffer, ATP, and CoA.
-
Add the cell or tissue lysate to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled fatty acid-BSA complex.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's Reagent.
-
Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the acyl-CoA product remains in the lower aqueous phase.
-
Collect an aliquot of the lower aqueous phase, add to scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate ACS activity based on the amount of radiolabeled acyl-CoA formed per unit of time and protein.
Cellular Fatty Acid Oxidation (FAO) Assay (Radiolabeled Substrate)
This assay measures the rate of FAO in intact cells by quantifying the production of radiolabeled metabolic end products.
Materials:
-
Cultured cells in multi-well plates
-
Assay Medium: Serum-free medium containing the desired concentration of the test compound (e.g., this compound, etomoxir)
-
Radiolabeled long-chain fatty acid (e.g., [¹⁴C]palmitic acid) complexed to fatty acid-free BSA
-
Perchloric acid (PCA)
-
CO₂ trapping agent (e.g., NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubate cells with the test compound in assay medium.
-
Add the radiolabeled fatty acid-BSA complex to the wells.
-
Seal the plates and incubate at 37°C for a defined period (e.g., 2-4 hours). Place a CO₂ trapping agent in a separate well or a filter paper soaked in it above the medium.
-
Stop the reaction by injecting PCA into each well.
-
Incubate for a further period to allow for the trapping of released ¹⁴CO₂.
-
Collect the CO₂ trapping agent and the acidified medium (containing acid-soluble metabolites).
-
Measure the radioactivity in both fractions using a scintillation counter.
-
Calculate the rate of FAO based on the amount of ¹⁴CO₂ and acid-soluble metabolites produced per unit of time and protein.[3][4][5]
Oxygen Consumption Rate (OCR) Assay for FAO
This assay measures the rate of oxygen consumption, an indicator of mitochondrial respiration, in response to fatty acid substrates.
Materials:
-
Cultured cells in a Seahorse XF plate
-
Assay Medium: Low-buffered, serum-free medium
-
Fatty acid substrate (e.g., palmitate-BSA conjugate)
-
Test compounds (e.g., this compound, etomoxir)
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF plate and allow them to adhere.
-
Replace the culture medium with assay medium and pre-incubate.
-
Load the sensor cartridge with the test compounds, fatty acid substrate, and mitochondrial stress test compounds.
-
Place the plate in the Seahorse XF Analyzer and perform the assay.
-
The instrument will sequentially inject the compounds and measure the OCR in real-time.
-
Analyze the data to determine the basal OCR, ATP-linked respiration, maximal respiration, and spare respiratory capacity in the presence and absence of the test compounds and fatty acid substrate.
Visualizing the Pathways and Processes
To better understand the points of intervention and the experimental flow, the following diagrams have been generated.
Caption: Fatty Acid Metabolism Pathway and Inhibitor Targets.
Caption: General Experimental Workflow for Assessing Cross-Reactivity.
Conclusion and Future Directions
This compound holds promise as a tool for studying fatty acid metabolism, likely acting through the inhibition of acyl-CoA synthetase. Its utility in dissecting the initial steps of fatty acid activation distinguishes it from CPT1 inhibitors like etomoxir. However, a significant gap in the current literature is the lack of direct quantitative data on its potency and specificity.
Future research should focus on determining the IC50 of this compound on purified ACS enzymes and in cellular FAO assays. Direct comparative studies with hexanoic acid are necessary to understand its cross-reactivity as a competitive substrate-inhibitor. Furthermore, comprehensive profiling of its effects on the acylcarnitine pool and other metabolic pathways will be crucial to fully characterize its specificity and potential off-target effects. For researchers in drug development, a thorough understanding of these parameters is essential before considering such compounds for therapeutic applications. This guide serves as a foundational resource to inform the design of these critical next-step experiments.
References
- 1. Functional analysis of molecular and pharmacological modulators of mitochondrial fatty acid oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid oxidation assay [protocols.io]
- 4. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,2-Difluorohexanoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of 2,2-difluorohexanoic acid are critical for ensuring laboratory safety and environmental protection. This document provides essential safety information, logistical considerations, and a step-by-step guide for the proper disposal of this fluorinated carboxylic acid. Adherence to these procedures is vital for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance, requiring careful handling in a controlled laboratory environment. According to its Safety Data Sheet (SDS), it poses significant health risks. It is categorized as a substance that causes severe skin burns and eye damage, and it may also cause respiratory irritation.[1] All handling procedures should be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Quantitative Hazard Classification
For a clear understanding of the hazards associated with this compound, the following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous waste. The strong carbon-fluorine bond present in fluorinated compounds necessitates specialized disposal methods to ensure complete destruction and prevent environmental persistence.[2]
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and sealed container for the collection of this compound waste. The container must be made of a material compatible with the acid.
- Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
2. Spill Management and Neutralization:
- In the event of a spill, evacuate the area and ensure adequate ventilation.
- For small spills, carefully neutralize the acid by slowly adding sodium bicarbonate powder or a 5% sodium carbonate solution.[2] Be aware that this reaction will produce carbon dioxide gas, leading to effervescence.
- Monitor the pH of the mixture using pH indicator strips until a neutral range of 6.0-8.0 is achieved.[2]
- Collect the neutralized material using non-sparking tools and place it in a labeled hazardous waste container.[2]
- Decontaminate the spill area with a suitable laboratory detergent and water. All contaminated materials must be disposed of as hazardous waste.[2]
3. Final Disposal:
- The primary and most effective method for the complete destruction of fluorinated organic compounds is high-temperature incineration.[2] This process must be carried out in a licensed facility equipped to handle halogenated organic waste.
- If high-temperature incineration is not accessible, disposal in a designated hazardous waste landfill is a viable alternative.[2]
- Deep well injection may be a possibility for large quantities of liquid waste, but this method is subject to strict regulations.[2]
- Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,2-difluorohexanoic Acid
This guide provides crucial safety and logistical information for the handling and disposal of 2,2-difluorohexanoic acid, tailored for researchers, scientists, and professionals in drug development. Following these procedural steps is essential for ensuring laboratory safety.
Hazard Overview
This compound is a corrosive chemical that poses significant health risks. It is known to cause severe skin burns and serious eye damage.[1][2][3][4][5] Inhalation of its vapors or mists may lead to respiratory irritation.[1][2] Additionally, it is a combustible liquid, requiring precautions against ignition sources.[2][4][5][6]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment should be used:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For splash hazards, a face shield must be worn in addition to goggles.[2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended for handling acids.[7] Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[8]
-
Lab Coat/Apron: A chemical-resistant lab coat or apron should be worn to protect against splashes.
-
Protective Clothing: For procedures with a higher risk of exposure, suitable protective clothing is necessary.[2]
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate, a respirator with an appropriate acid gas cartridge is required.[2][7]
Operational Plan for Safe Handling
A systematic approach is critical for minimizing risks. The following step-by-step guide outlines the safe handling procedure from preparation to cleanup.
1. Preparation:
- Ensure that a safety data sheet (SDS) for this compound is accessible and has been reviewed.
- Verify that an emergency eye wash station and safety shower are in close proximity and operational.[2]
- Prepare all necessary equipment and reagents before handling the acid.
- Don all required PPE as specified above.
2. Handling:
- Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.[6]
- Use only non-sparking tools and equipment to avoid ignition of the combustible liquid.[2]
- Dispense the acid carefully to avoid splashes and the generation of aerosols.
- Keep containers of this compound tightly closed when not in use.[5]
3. Post-Handling and Cleanup:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[2][5]
- Decontaminate all surfaces and equipment that may have come into contact with the acid.
- Remove PPE carefully to avoid self-contamination.
Quantitative Safety Data
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage[1][2][4][5] |
| Serious Eye Damage/Eye Irritation | GHS05 | Danger | H318: Causes serious eye damage[2] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation[1][2] |
| Flammable Liquids | GHS07 | Warning | H227: Combustible liquid[2][4][5] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Regulatory Compliance: Disposal must be carried out in accordance with local, regional, and national hazardous waste regulations.[6] Consult your institution's environmental health and safety (EHS) department for specific guidelines.
-
Contaminated Materials: All materials that have come into contact with the acid, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous waste.[8]
-
Prohibited Disposal: Do not dispose of this compound down the drain.[6]
Safe Handling Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. This compound | C6H10F2O2 | CID 10725529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. leelinework.com [leelinework.com]
- 8. uml.edu [uml.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
